Product packaging for AZ Pfkfb3 26(Cat. No.:)

AZ Pfkfb3 26

Cat. No.: B10788142
M. Wt: 402.5 g/mol
InChI Key: OOGHGWKBJXQNEJ-QFIPXVFZSA-N
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Description

AZ Pfkfb3 26 is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N4O2 B10788142 AZ Pfkfb3 26

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGHGWKBJXQNEJ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of AZ PFKFB3 26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation. By targeting PFKFB3, this compound presents a compelling strategy for therapeutic intervention in oncology. This document provides a comprehensive overview of the biochemical activity, cellular effects, and underlying signaling pathways modulated by this inhibitor, supported by quantitative data and detailed experimental insights.

Core Mechanism of Action: Inhibition of Glycolytic Flux

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of the PFKFB3 enzyme. PFKFB3 is responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.[1][3] This metabolic reprogramming starves cancer cells of the energy and biosynthetic precursors necessary for their growth and survival.

Biochemical and Cellular Potency

This compound demonstrates high potency and selectivity for PFKFB3. The following table summarizes the key quantitative data regarding its inhibitory activity.

ParameterValueCell Line/SystemReference
PFKFB3 IC50 23 nMRecombinant Human PFKFB3[4][5]
PFKFB1 IC50 2.06 µMRecombinant Human PFKFB1[4][5]
PFKFB2 IC50 0.384 µMRecombinant Human PFKFB2[4][5]
F-1,6-BP IC50 343 nMA549 cells[4]

IC50: The half-maximal inhibitory concentration. F-1,6-BP: Fructose-1,6-bisphosphate, a downstream product of the PFK-1 reaction. Its reduction indicates successful inhibition of the glycolytic pathway in a cellular context.

PFKFB3-Mediated Signaling Pathways

PFKFB3 is a central node in a complex network of signaling pathways that are often dysregulated in cancer. Understanding these connections is crucial for elucidating the full spectrum of this compound's effects.

The Warburg Effect and Hypoxia

The upregulation of glycolysis in the presence of oxygen, known as the Warburg effect, is a hallmark of cancer metabolism.[6] PFKFB3 is a key driver of this phenomenon.[6] Its expression is induced by hypoxia-inducible factor-1 (HIF-1), a transcription factor stabilized under low oxygen conditions prevalent in solid tumors.[6] This creates a feed-forward loop where hypoxia promotes PFKFB3 expression, further enhancing glycolysis.

Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a stabilizes PFKFB3 PFKFB3 HIF1a->PFKFB3 upregulates transcription Glycolysis Glycolysis PFKFB3->Glycolysis activates

Caption: Hypoxia-induced activation of PFKFB3-driven glycolysis.

Growth Factor and Proliferation Signaling

Several oncogenic signaling pathways converge on PFKFB3 to promote cell growth and proliferation. The Ras and PI3K/Akt/mTOR pathways, frequently activated in cancer, have been shown to upregulate PFKFB3 expression.[7][8] Furthermore, PFKFB3 has a nuclear function, where it can promote cell cycle progression from G1 to S phase.[1][9]

GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras PI3K PI3K/Akt/mTOR GrowthFactors->PI3K PFKFB3 PFKFB3 Ras->PFKFB3 upregulates PI3K->PFKFB3 upregulates Glycolysis Glycolysis PFKFB3->Glycolysis activates CellCycle Cell Cycle Progression (G1/S Transition) PFKFB3->CellCycle promotes (nuclear)

Caption: Regulation of PFKFB3 by oncogenic signaling pathways.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's mechanism of action, detailed experimental protocols are essential.

Recombinant PFKFB3 Inhibition Assay (Illustrative)

This protocol describes a typical enzyme inhibition assay to determine the IC50 of a compound against recombinant PFKFB3.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis ReagentPrep Prepare assay buffer, ATP, Fructose-6-Phosphate, and coupling enzymes Incubate Incubate PFKFB3 with This compound ReagentPrep->Incubate EnzymePrep Dilute recombinant PFKFB3 to working concentration EnzymePrep->Incubate CompoundPrep Prepare serial dilutions of this compound CompoundPrep->Incubate Initiate Initiate reaction by adding ATP and Fructose-6-Phosphate Incubate->Initiate Measure Measure rate of NADH consumption at 340 nm Initiate->Measure Plot Plot % inhibition vs. log[this compound] Measure->Plot Calculate Calculate IC50 using non-linear regression Plot->Calculate

Caption: Workflow for a PFKFB3 enzyme inhibition assay.

Methodology:

  • Assay Principle: The kinase activity of PFKFB3 is coupled to the oxidation of NADH to NAD+ via aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase. The rate of decrease in absorbance at 340 nm, corresponding to NADH consumption, is proportional to PFKFB3 activity.

  • Reagents: Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.4), ATP, fructose-6-phosphate, NADH, coupling enzymes, and recombinant human PFKFB3.

  • Procedure:

    • Add assay buffer, NADH, coupling enzymes, and fructose-6-phosphate to a 96-well plate.

    • Add serially diluted this compound or vehicle control (DMSO).

    • Add recombinant PFKFB3 to all wells except for the negative control.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding ATP.

    • Immediately measure the absorbance at 340 nm kinetically for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Fructose-1,6-bisphosphate (F-1,6-BP) Measurement

This protocol outlines a method to assess the effect of this compound on glycolytic flux in a cellular context by measuring the levels of a key downstream metabolite.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549) and allow them to adhere overnight.

    • Treat the cells with a dose range of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

  • Quantification:

    • Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or a colorimetric/fluorometric assay kit specific for F-1,6-BP.

  • Data Analysis:

    • Normalize the F-1,6-BP signal to the total protein concentration or cell number.

    • Calculate the percent reduction in F-1,6-BP levels for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 for F-1,6-BP reduction by plotting the percent reduction against the inhibitor concentration.

Conclusion

This compound is a highly potent and selective inhibitor of PFKFB3 that effectively targets the metabolic engine of cancer cells. Its mechanism of action, centered on the reduction of glycolytic flux, is supported by robust biochemical and cellular data. The intricate involvement of PFKFB3 in key oncogenic signaling pathways suggests that the therapeutic potential of this compound may extend beyond simple metabolic disruption. The experimental frameworks provided herein offer a foundation for further research and development of this promising anti-cancer agent.

References

The Discovery and Development of AZ PFKFB3 26: A Technical Guide to a Novel Glycolysis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and development of AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in various pathologies, including cancer and inflammatory diseases. The inhibition of PFKFB3 presents a promising therapeutic strategy to modulate aberrant cellular metabolism. This document details the biochemical and cellular activity of this compound, its selectivity profile, and the biological impact of PFKFB3 inhibition, with a focus on angiogenesis, drawing insights from studies on the closely related analog, AZ67.

Introduction to PFKFB3: A Key Regulator of Glycolysis

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) enzymes are bifunctional proteins that control the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Among the four PFKFB isoforms, PFKFB3 exhibits the highest kinase-to-phosphatase activity ratio, leading to elevated F2,6BP levels and a subsequent increase in glycolytic flux. PFKFB3 is often overexpressed in cancer cells and activated endothelial cells, contributing to the Warburg effect and promoting cell proliferation and survival. Consequently, the development of selective PFKFB3 inhibitors has emerged as a compelling therapeutic avenue.

Discovery of this compound

While a detailed timeline of the initial discovery of the chemical scaffold for this compound is not publicly available, its development is rooted in structure-based drug design and high-throughput screening campaigns aimed at identifying potent and selective inhibitors of PFKFB3. The design of such inhibitors often involves targeting the ATP-binding site of the kinase domain of PFKFB3.

Biochemical and Cellular Activity

This compound has been characterized as a potent and selective inhibitor of PFKFB3. Its inhibitory activity has been quantified through various biochemical and cell-based assays.

ParameterValueCell Line/SystemReference
PFKFB3 IC50 23 nMRecombinant Human PFKFB3[1]
PFKFB1 IC50 2.06 µMRecombinant Human PFKFB1[1]
PFKFB2 IC50 0.384 µMRecombinant Human PFKFB2[1]
F-1,6-BP Downregulation IC50 343 nMA549 cells[1]

Table 1: In Vitro Inhibitory Activity of this compound

The data in Table 1 highlights the high potency of this compound against its primary target, PFKFB3, with an IC50 in the low nanomolar range. Furthermore, it demonstrates significant selectivity over the PFKFB1 and PFKFB2 isoforms, which is a critical attribute for minimizing off-target effects. The ability of this compound to downregulate fructose-1,6-bisphosphate (a downstream product of the glycolytic pathway) in a cellular context confirms its mechanism of action and target engagement in a physiological setting[1].

PFKFB3 Signaling Pathway and Mechanism of Action

PFKFB3 plays a central role in the regulation of glycolysis. Its kinase activity produces F2,6BP, which in turn activates PFK-1, a critical control point in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.

Tube_Formation_Assay_Workflow cluster_workflow Tube Formation Assay Workflow step1 Coat wells with Matrigel® step2 Seed endothelial cells with test compound step1->step2 step3 Incubate for several hours step2->step3 step4 Image and quantify tube formation step3->step4 step5 Analyze data (tube length, junctions, etc.) step4->step5

References

An In-depth Technical Guide on the Role of AZ Pfkfb3 26 in Glycolysis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitor, AZ Pfkfb3 26. This document details its mechanism of action in the regulation of glycolysis, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates its interaction with relevant signaling pathways.

Executive Summary

Enhanced glycolysis is a hallmark of many pathological conditions, including cancer and inflammatory diseases. PFKFB3 is a key enzyme that promotes a high glycolytic rate by producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This compound is a small molecule inhibitor developed by AstraZeneca that demonstrates high potency and selectivity for PFKFB3. By inhibiting PFKFB3, this compound effectively reduces the levels of F2,6BP, thereby downregulating glycolytic flux. This guide will explore the preclinical data and methodologies associated with the characterization of this compound.

The Role of PFKFB3 in Glycolysis Regulation

PFKFB3 is a bifunctional enzyme with both kinase and phosphatase activity. However, it has a significantly higher kinase-to-phosphatase activity ratio, leading to the net production of F2,6BP. F2,6BP is a critical metabolic regulator that activates PFK-1, a rate-limiting enzyme in the glycolytic pathway. In many cancer cells and inflammatory settings, PFKFB3 is upregulated, leading to increased glycolytic flux to support rapid cell proliferation and function.

The central role of PFKFB3 in promoting glycolysis makes it an attractive therapeutic target for diseases characterized by metabolic dysregulation.

This compound: A Potent and Selective PFKFB3 Inhibitor

This compound is a potent and selective inhibitor of PFKFB3. Its development was part of a structure-based design effort to identify compounds with improved properties over earlier, less selective inhibitors.[1]

Quantitative Data

The inhibitory activity of this compound and a related compound, AZ PFKFB3 67, has been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

CompoundTargetIC50 (nM)Selectivity vs. PFKFB1Selectivity vs. PFKFB2Reference
This compound PFKFB323~90-fold~17-fold[2][3]
PFKFB12060--[2][3]
PFKFB2384--[2][3]
AZ PFKFB3 67 PFKFB311~103-fold~14-fold[4][5]
PFKFB11130--[4][5]
PFKFB2159--[4][5]
CompoundCellular AssayCell LineIC50 (nM)Reference
This compound F-1,6-BP levelsA549343[2]
AZ PFKFB3 67 F-2,6-BP production-281[4]

Experimental Protocols

This section details the methodologies used to characterize the activity of PFKFB3 inhibitors like this compound.

PFKFB3 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of recombinant PFKFB3.

  • Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

  • Materials:

    • Recombinant human PFKFB3 enzyme

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Substrates: Fructose-6-phosphate (F-6-P) and ATP

    • Assay Buffer: 100 mM HEPES pH 7.5, 10 mM MgCl2, 200 nM KCl, 8 mM DTT, 0.02% BSA, 0.02% Triton X-100

    • Test compound (e.g., this compound) dissolved in DMSO

  • Procedure:

    • Dilute the PFKFB3 enzyme in the base buffer to the desired concentration (e.g., 40 nM).

    • Add the test compound solution to the enzyme preparation.

    • Initiate the kinase reaction by adding the substrates (e.g., 4 mM F-6-P and ATP).

    • Incubate the reaction at room temperature.

    • Stop the kinase reaction and measure the ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.[6]

Cellular Fructose-1,6-bisphosphate (F-1,6-BP) Assay

This assay measures the intracellular levels of the glycolytic intermediate F-1,6-BP in cells treated with a PFKFB3 inhibitor.

  • Principle: A reduction in PFKFB3 activity leads to decreased F-2,6-BP, which in turn reduces the activity of PFK-1 and lowers the levels of F-1,6-BP.

  • Materials:

    • Cell line of interest (e.g., A549)

    • Cell culture medium and reagents

    • Test compound (e.g., this compound)

    • Reagents for cell lysis and metabolite extraction

    • LC-MS/MS system for metabolite quantification

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period.

    • Wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells and collect the extracts.

    • Analyze the extracts using LC-MS/MS to quantify the levels of F-1,6-BP.

    • Normalize the F-1,6-BP levels to the total protein concentration in each sample.

    • Determine the IC50 value for the reduction of F-1,6-BP.

Glucose Uptake Assay

This assay measures the rate of glucose uptake in cells treated with a PFKFB3 inhibitor.

  • Principle: A fluorescently labeled glucose analog, 2-NBDG, is taken up by cells, and the intracellular fluorescence is proportional to the glucose uptake.

  • Materials:

    • Cell line of interest

    • Glucose Uptake Cell-Based Assay Kit (e.g., from Cayman Chemical) or 2-NBDG fluorescent probe

    • Test compound

  • Procedure:

    • Seed cells in a 96-well plate.[7]

    • After 24 hours, treat the cells with the test compound.[7]

    • Add the fluorescent glucose analog to the cells and incubate.

    • Wash the cells to remove the extracellular probe.

    • Measure the intracellular fluorescence using a fluorescence plate reader.[7]

Lactate Production Assay

This assay measures the amount of lactate secreted by cells into the culture medium, a key indicator of the rate of glycolysis.

  • Principle: Lactate dehydrogenase catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric or fluorometric reaction.

  • Materials:

    • Cell line of interest

    • Lactate Assay Kit (e.g., from BioVision)

    • Test compound

  • Procedure:

    • Plate cells in culture dishes.[7]

    • After 24 hours, replace the medium with a serum-free medium and treat with the test compound.[7]

    • After an incubation period (e.g., 8 hours), collect the culture medium.[7]

    • Perform the lactate assay on the collected medium according to the manufacturer's protocol.[7]

    • Measure the absorbance or fluorescence using a plate reader.[7]

Signaling Pathways and Experimental Workflows

The activity of PFKFB3 is regulated by various signaling pathways, and its inhibition by this compound can modulate these networks.

PFKFB3 Regulation and Glycolysis

The following diagram illustrates the central role of PFKFB3 in glycolysis and its inhibition by this compound.

PFKFB3_Glycolysis_Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 F26BP Fructose-2,6-BP F6P->F26BP PFKFB3 (kinase) Glycolysis Glycolysis F16BP->Glycolysis PFK1 PFK-1 PFKFB3 PFKFB3 F26BP->F6P PFKFB3 (phosphatase) F26BP->PFK1 activates AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 inhibits

Figure 1. Regulation of glycolysis by PFKFB3 and its inhibition by this compound.

Upstream Signaling Pathways Regulating PFKFB3

Several key signaling pathways converge on PFKFB3 to regulate its expression and activity in response to various stimuli.

PFKFB3_Upstream_Signaling cluster_stimuli Stimuli cluster_pathways Signaling Pathways Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a GrowthFactors Growth Factors (e.g., Insulin) PI3K_Akt_mTOR PI3K/Akt/mTOR GrowthFactors->PI3K_Akt_mTOR Ras_MAPK Ras/MAPK GrowthFactors->Ras_MAPK Stress Cellular Stress p38_MK2 p38/MK2 Stress->p38_MK2 PFKFB3 PFKFB3 Expression & Activity HIF1a->PFKFB3 PI3K_Akt_mTOR->PFKFB3 Ras_MAPK->PFKFB3 p38_MK2->PFKFB3 Glycolysis Increased Glycolysis PFKFB3->Glycolysis

Figure 2. Key signaling pathways that regulate PFKFB3 expression and activity.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a PFKFB3 inhibitor like this compound.

Inhibitor_Characterization_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation EnzymeAssay Enzyme Inhibition Assay (IC50 determination) CellularAssays Cellular Assays (F-1,6-BP, Glucose Uptake, Lactate) EnzymeAssay->CellularAssays SelectivityAssay Isoform Selectivity Profiling (PFKFB1, PFKFB2, PFKFB4) CellularAssays->SelectivityAssay KinasePanel Broad Kinase Panel Screening SelectivityAssay->KinasePanel PK_PD Pharmacokinetics & Pharmacodynamics KinasePanel->PK_PD Efficacy Efficacy in Disease Models (e.g., Xenografts) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Figure 3. A representative workflow for the preclinical evaluation of a PFKFB3 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of PFKFB3 in various physiological and pathological processes. Its high potency and selectivity allow for a more precise interrogation of the consequences of PFKFB3 inhibition. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PFKFB3-mediated glycolysis. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

PFKFB3: A Core Regulator of Glycolysis and Cell Proliferation - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) enzyme, a pivotal player in cellular metabolism and a key target in drug development, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PFKFB3's function, structure, and regulation.

Core Function and Enzymatic Activity

PFKFB3 is a bifunctional enzyme that synthesizes and degrades fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2] The enzyme possesses both a 6-phosphofructo-2-kinase (PFK-2) domain and a fructose-2,6-bisphosphatase (FBPase-2) domain.[3] Among the four PFKFB isoforms (PFKFB1-4), PFKFB3 exhibits the highest kinase to phosphatase activity ratio, approximately 740:1, leading to a net increase in F2,6BP levels and a subsequent boost in glycolytic flux.[1] This high kinase activity is attributed to the lack of a specific serine residue that, in other isoforms, is phosphorylated to decrease kinase activity.[1]

The primary role of PFKFB3 is to link cellular signaling pathways with glucose metabolism, thereby influencing cell proliferation, survival, and angiogenesis.[1][2] Its expression and activity are tightly regulated by various upstream signals, including hypoxia and growth factors, making it a critical node in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1][4]

Gene and Protein Structure

The PFKFB3 gene is located on chromosome 10p15.1 and is composed of 19 exons.[3][5] Alternative splicing of the PFKFB3 gene results in multiple transcript variants.[3] The promoter region of the PFKFB3 gene contains several binding sites for transcription factors, including hypoxia-inducible factor-1 (HIF-1), which is crucial for its induction under hypoxic conditions.[1][6]

The PFKFB3 protein is a homodimer, with each monomer having a molecular weight of approximately 59.6 kDa.[3] Each subunit contains an N-terminal kinase domain and a C-terminal phosphatase domain.[3] The crystal structure of PFKFB3 has been resolved, providing insights into its catalytic mechanism and substrate binding. Several Protein Data Bank (PDB) IDs are available for human PFKFB3, including 2AXN, 2DWO, 2DWP, 2I1V, 3QPU, 3QPV, 3QPW, 4MA4, 5AJV, 5AJW, 5AJX, 5AJY, 5AJZ, 5AK0, 4D4K, 4D4M, 4D4L, and 4D4J.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to PFKFB3's enzymatic activity, inhibitor potency, and expression levels.

Table 1: PFKFB3 Enzymatic Properties

ParameterValueReference
Kinase/Phosphatase Activity Ratio~740:1[1]
Kinase Activity (PFK-2)
Km (Fructose-6-Phosphate)2 mM[7]
Km (ATP)20 µM[7]
Phosphatase Activity (FBPase-2)
Km (Fructose-2,6-Bisphosphate)Data not readily available

Table 2: IC50 Values of PFKFB3 Inhibitors

InhibitorIC50 (nM)Cell Line/Assay ConditionsReference
3PODisputed; reported as inactive or having high µM IC50Recombinant PFKFB3 kinase assay[8]
PFK15>1000 µM (disputed)PFKFB3 enzyme assay[8]
PFK158137Human recombinant PFKFB3[9]
AZ673-21PFKFB3 expression and activity in Endothelial Cells[10]
PFK1587,100 - 11,200SCLC cell lines (H1048, H1882, H1876, DMS53)[11]

Note: There are conflicting reports in the literature regarding the efficacy of some PFKFB3 inhibitors. The values presented here reflect the available data and associated controversies.

Table 3: PFKFB3 Expression in Cancer vs. Normal Tissues

Cancer TypeExpression Change in CancerMethodReference
Lung AdenocarcinomaSignificantly higher mRNA and proteinqRT-PCR, Western Blot, IHC[12]
Gastric CarcinomaSignificantly upregulated proteinIHC[13]
Renal Cell CarcinomaHigher protein expressionIHC[14]
Lung, Colon, Breast Malignant TumorsHigher mRNA expressionRibonuclease Protection Assay[4]
Pancreatic and Gastric Cancer Cell LinesUpregulated in hypoxic conditionsWestern Blot[4]

Key Signaling Pathways

PFKFB3 is a central hub in several critical signaling pathways that govern cellular metabolism and proliferation.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. HIF-1α binds to hypoxia response elements (HREs) in the promoter of the PFKFB3 gene, leading to its transcriptional upregulation.[1][6] This induction of PFKFB3 increases glycolytic flux, allowing cancer cells to generate ATP in an oxygen-independent manner.[15]

HIF1a_PFKFB3_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HRE Hypoxia Response Element (HRE) in PFKFB3 Promoter HIF1a_translocation->HRE Binds to Angiogenesis Angiogenesis HIF1a_translocation->Angiogenesis Induces VEGF PFKFB3_transcription PFKFB3 Gene Transcription HRE->PFKFB3_transcription PFKFB3_protein PFKFB3 Protein Expression PFKFB3_transcription->PFKFB3_protein F26BP ↑ Fructose-2,6-bisphosphate PFKFB3_protein->F26BP Catalyzes Glycolysis ↑ Glycolysis F26BP->Glycolysis Activates PFK-1 Cell_Survival Cell Survival Glycolysis->Cell_Survival

Hypoxia-induced PFKFB3 expression via HIF-1α.
Insulin/IGF-1 Signaling Pathway

PFKFB3 plays a role in the insulin/IGF-1 signaling pathway, which is crucial for glucose uptake and metabolism. Insulin signaling can lead to the activation of pathways that increase PFKFB3 expression and activity, thereby enhancing glycolysis.[1][16] Conversely, PFKFB3 activity can also positively feedback on the insulin signaling pathway, for instance, by modulating Akt signaling.[16]

Insulin_PFKFB3_Pathway Insulin Insulin/IGF-1 Insulin_Receptor Insulin/IGF-1 Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt PFKFB3_activation PFKFB3 Activation/ Expression Akt->PFKFB3_activation GLUT4 GLUT4 Translocation Akt->GLUT4 F26BP ↑ Fructose-2,6-bisphosphate PFKFB3_activation->F26BP Glycolysis ↑ Glycolysis F26BP->Glycolysis Glycolysis->Akt Positive Feedback Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

PFKFB3's role in the Insulin/IGF-1 signaling pathway.
Cell Cycle Regulation

Recent studies have revealed a nuclear role for PFKFB3 in regulating the cell cycle. Nuclear PFKFB3 can activate cyclin-dependent kinase 1 (Cdk1), leading to the phosphorylation and subsequent degradation of the cell cycle inhibitor p27.[17] This promotes cell cycle progression from the G1 to the S phase and suppresses apoptosis.[17][18]

PFKFB3_Cell_Cycle_Pathway Nuclear_PFKFB3 Nuclear PFKFB3 F26BP_nucleus F-2,6-BP (in nucleus) Nuclear_PFKFB3->F26BP_nucleus Synthesizes CDK1 CDK1 F26BP_nucleus->CDK1 Activates p27_phos p27 Phosphorylation (Thr187) CDK1->p27_phos Phosphorylates p27 p27 p27->CDK1 Inhibits p27_degradation p27 Degradation p27_phos->p27_degradation G1_S_progression G1/S Phase Progression p27_degradation->G1_S_progression Promotes Apoptosis_suppression Apoptosis Suppression p27_degradation->Apoptosis_suppression Promotes

References

The PFKFB3 Inhibitor AZ PFKFB3 26: A Technical Guide to its Effects on Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. A key regulator of this process is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Due to its significantly higher kinase activity compared to its phosphatase activity, PFKFB3 is a potent activator of glycolysis, making it an attractive target for anticancer therapies.[1][2] This technical guide provides an in-depth overview of the effects of AZ PFKFB3 26, a potent and selective inhibitor of PFKFB3, on cancer cell metabolism.

This compound: Potency and Selectivity

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the PFKFB3 isoenzyme. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Target IC50 (nM) Reference
PFKFB323[1][3][4]
PFKFB12060[1][3][4]
PFKFB2384[1][3][4]

Core Mechanism of Action: Inhibition of Glycolytic Flux

The primary mechanism of action of this compound is the inhibition of PFKFB3's kinase activity. This leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The decrease in F2,6BP levels subsequently reduces the overall glycolytic flux.[2]

Impact on Fructose-1,6-Bisphosphate (F-1,6-BP)

A direct downstream consequence of reduced PFK-1 activity is a decrease in the levels of fructose-1,6-bisphosphate (F-1,6-BP).

Cell Line Parameter IC50 (nM) Reference
A549 (Non-small cell lung cancer)F-1,6-BP Reduction343[1]

Signaling Pathways Modulated by PFKFB3 Inhibition

PFKFB3 is a critical node in several signaling pathways that are frequently dysregulated in cancer. Inhibition of PFKFB3 by compounds like this compound can therefore have far-reaching effects on cancer cell biology beyond direct metabolic changes.

PFKFB3-Mediated Glycolysis

PFKFB3_Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 Glycolysis Glycolysis F16BP->Glycolysis Lactate Lactate Glycolysis->Lactate ATP ATP Glycolysis->ATP PFKFB3 PFKFB3 AZ_PFKFB3_26 This compound AZ_PFKFB3_26->PFKFB3 inhibits PFK1 PFK-1 F26BP->PFK1 activates PFKFB3_Signaling cluster_upstream Upstream Regulators cluster_downstream Downstream Effects HIF1a HIF-1α PFKFB3 PFKFB3 HIF1a->PFKFB3 activates PI3K_Akt_mTOR PI3K/Akt/mTOR PI3K_Akt_mTOR->PFKFB3 activates Ras_MAPK Ras/MAPK Ras_MAPK->PFKFB3 activates p53 p53 p53->PFKFB3 inhibits Glycolysis Increased Glycolysis PFKFB3->Glycolysis CellCycle Cell Cycle Progression (p27 degradation) PFKFB3->CellCycle Angiogenesis Angiogenesis PFKFB3->Angiogenesis AZ_PFKFB3_26 This compound AZ_PFKFB3_26->PFKFB3 inhibits Glycolysis_Stress_Test start Seed Cells prepare Prepare Assay Plate (Wash & add assay medium) start->prepare hydrate Hydrate Sensor Cartridge load Load Injector Ports (Glucose, Oligomycin, 2-DG) hydrate->load run Run Seahorse Assay prepare->run load->run analyze Analyze Data (ECAR) run->analyze

References

AZ Pfkfb3 26: A Technical Guide for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent and selective 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) inhibitor, AZ Pfkfb3 26, and its application in the field of angiogenesis research. This document details the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data associated with this compound, serving as a core resource for scientists investigating novel anti-angiogenic therapies.

Introduction to PFKFB3 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells, which form the inner lining of blood vessels, rely heavily on glycolysis for the energy required for proliferation, migration, and vessel sprouting. PFKFB3 is a key regulatory enzyme in the glycolytic pathway, and its inhibition has emerged as a promising strategy to disrupt pathological angiogenesis. PFKFB3 is upregulated in response to various pro-angiogenic factors, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor 2 (FGF2), as well as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and hypoxic conditions.

This compound is a potent and selective small molecule inhibitor of PFKFB3. By targeting this key metabolic enzyme, this compound offers a valuable tool to investigate the role of glycolysis in angiogenesis and as a potential therapeutic agent.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound and the related compound AZ67, providing a comparative overview of their activity and binding characteristics.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueCell Line/Assay ConditionsReference
PFKFB323 nMEnzymatic Assay[1][2][3][4][5]
PFKFB12.06 µMEnzymatic Assay[1][2][3][4][5]
PFKFB2384 nMEnzymatic Assay[1][2][3][4][5]
Fructose-1,6-bisphosphate formation343 nMA549 cells[1][2]

Table 2: Binding Affinity of the PFKFB3 Inhibitor AZ67 (a structural analog of this compound)

ParameterValueMethodReference
Dissociation Constant (Kd)168.01 ± 2.97 nMIsothermal Titration Calorimetry (ITC)[6]
Binding Enthalpy (ΔH)-31.19 ± 1.08 kcal/molIsothermal Titration Calorimetry (ITC)[6]
Stoichiometry (N)1.077 ± 0.047Isothermal Titration Calorimetry (ITC)[6]

Signaling Pathways and Mechanism of Action

The mechanism by which PFKFB3 inhibition by this compound impacts angiogenesis is multifaceted, involving the disruption of key signaling pathways that regulate endothelial cell function.

Inhibition of Glycolysis and Energy Production

By directly inhibiting PFKFB3, this compound reduces the production of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. This leads to a reduction in the overall glycolytic flux, thereby depriving endothelial cells of the ATP required for critical angiogenic processes such as proliferation and migration.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_Production ATP Glycolysis->ATP_Production PFKFB3 PFKFB3 Fructose-2,6-bisphosphate Fructose-2,6-bisphosphate PFKFB3->Fructose-2,6-bisphosphate synthesizes AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 PFK-1 PFK-1 Fructose-2,6-bisphosphate->PFK-1 activates PFK-1->Glycolysis rate-limiting step Angiogenesis Angiogenesis ATP_Production->Angiogenesis fuels

Caption: Mechanism of Action of this compound on Glycolysis.

Regulation of VE-Cadherin and Vascular Permeability

PFKFB3 inhibition has been shown to tighten the vascular barrier by reducing the endocytosis of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[1] This leads to increased localization of VE-cadherin at the cell membrane, strengthening cell-cell adhesion and reducing vascular permeability.

PFKFB3 PFKFB3 Glycolysis Glycolysis PFKFB3->Glycolysis drives AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 ATP ATP Glycolysis->ATP VE-cadherin_Endocytosis VE-cadherin Endocytosis ATP->VE-cadherin_Endocytosis required for Membrane_VE-cadherin Membrane VE-cadherin VE-cadherin_Endocytosis->Membrane_VE-cadherin reduces Vascular_Barrier Tightened Vascular Barrier Membrane_VE-cadherin->Vascular_Barrier

Caption: PFKFB3 Inhibition and VE-Cadherin Regulation.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and angiogenesis. Pro-inflammatory stimuli like TNF-α can activate NF-κB, leading to the expression of pro-angiogenic factors. PFKFB3-driven glycolysis produces lactate, which can activate the NF-κB pathway.[7] Inhibition of PFKFB3 with compounds like this compound can reduce NF-κB signaling by decreasing the phosphorylation of key components like p65 and IκBα.

TNF-alpha TNF-α PFKFB3 PFKFB3 TNF-alpha->PFKFB3 upregulates Glycolysis Glycolysis PFKFB3->Glycolysis AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 Lactate Lactate Glycolysis->Lactate IkappaB_alpha_p p-IκBα Lactate->IkappaB_alpha_p activates NF-kappaB_p65_p p-p65 IkappaB_alpha_p->NF-kappaB_p65_p leads to Pro-angiogenic_Genes Pro-angiogenic Gene Expression NF-kappaB_p65_p->Pro-angiogenic_Genes

Caption: PFKFB3 and NF-κB Signaling in Angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Reagents:

    • Basement membrane matrix (e.g., Matrigel®)

    • Endothelial Cell Growth Medium

    • This compound (dissolved in DMSO)

    • Vehicle control (DMSO)

  • Protocol:

    • Thaw basement membrane matrix on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend in Endothelial Cell Growth Medium at a density of 1-2 x 10^5 cells/mL.

    • Treat the HUVEC suspension with various concentrations of this compound or vehicle control.

    • Seed the treated HUVECs onto the solidified matrix.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer.

  • Cell Line: HUVECs or other endothelial cells.

  • Reagents:

    • Endothelial Cell Growth Medium

    • This compound (dissolved in DMSO)

    • Vehicle control (DMSO)

  • Protocol:

    • Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

    • Create a "wound" by scratching the monolayer with a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add fresh Endothelial Cell Growth Medium containing various concentrations of this compound or vehicle control.

    • Incubate at 37°C and acquire images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

    • Quantify the rate of wound closure by measuring the change in the wound area over time.

In Vivo Matrigel Plug Assay

This assay evaluates the formation of new blood vessels in a solid plug of basement membrane matrix implanted in an animal model.

  • Animal Model: C57BL/6 mice are commonly used.

  • Reagents:

    • Basement membrane matrix (e.g., Matrigel®), liquid at 4°C

    • Pro-angiogenic factor (e.g., VEGF or FGF2)

    • This compound (formulated for in vivo administration)

    • Vehicle control

  • Protocol:

    • Mix the liquid basement membrane matrix with a pro-angiogenic factor and either this compound or vehicle control on ice.

    • Inject the mixture subcutaneously into the flank of the mice. The matrix will solidify at body temperature, forming a plug.

    • After a defined period (e.g., 7-14 days), excise the Matrigel plugs.

    • Quantify angiogenesis by measuring the hemoglobin content of the plugs (as an indicator of blood vessel perfusion) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plugs.

Experimental and Logical Workflow

The investigation of this compound in angiogenesis research typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.

cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Enzymatic_Assay Enzymatic Assay (Determine IC50) Cell_Viability Cell Viability Assay Enzymatic_Assay->Cell_Viability Tube_Formation Tube Formation Assay Cell_Viability->Tube_Formation Migration_Assay Migration Assay (Wound Healing/Transwell) Tube_Formation->Migration_Assay Proliferation_Assay Proliferation Assay Migration_Assay->Proliferation_Assay Western_Blot Western Blot (Signaling Pathways) Proliferation_Assay->Western_Blot Permeability_Assay Vascular Permeability Assay Western_Blot->Permeability_Assay Matrigel_Plug Matrigel Plug Assay Permeability_Assay->Matrigel_Plug OIR_Model Oxygen-Induced Retinopathy Model Matrigel_Plug->OIR_Model Tumor_Xenograft Tumor Xenograft Model OIR_Model->Tumor_Xenograft Evaluate_Results Evaluate Anti-Angiogenic Potential Tumor_Xenograft->Evaluate_Results Start Start Start->Enzymatic_Assay End End Evaluate_Results->End

Caption: Experimental Workflow for this compound Angiogenesis Research.

Conclusion

This compound is a valuable chemical probe for dissecting the role of glycolysis in angiogenesis. Its high potency and selectivity for PFKFB3 make it a superior tool compared to less specific inhibitors. The evidence suggests that this compound can inhibit angiogenesis through multiple mechanisms, including the direct reduction of energy available for endothelial cell proliferation and migration, as well as by modulating key signaling pathways that control vascular integrity and inflammation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting PFKFB3 with this compound in angiogenesis-dependent diseases.

References

The Role of PFKFB3 in Tumor Progression: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Metabolic Regulator in Oncology

The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) has emerged as a critical player in the metabolic reprogramming of cancer cells, positioning it as a highly attractive target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the function, regulation, and therapeutic inhibition of PFKFB3 in the context of tumor progression, tailored for researchers, scientists, and drug development professionals.

Core Function and Upregulation in Cancer

PFKFB3 is a bifunctional enzyme that governs the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] Among its four isoforms, PFKFB3 exhibits the highest kinase-to-phosphatase activity ratio, leading to a significant increase in F2,6BP and a subsequent acceleration of glycolytic flux.[3] This heightened glycolytic rate, known as the Warburg effect, provides cancer cells with the necessary energy and biosynthetic precursors to fuel their rapid proliferation and survival, even in oxygen-rich environments.[4]

Numerous studies have documented the overexpression of PFKFB3 across a wide range of human cancers, including breast, colon, ovarian, lung, pancreatic, and gastric cancers, as well as glioblastoma.[5][6][7] This upregulation is frequently associated with more aggressive tumor phenotypes and poorer patient prognosis.[6]

PFKFB3 in Key Oncogenic Processes

The influence of PFKFB3 extends beyond glycolysis, impacting several critical aspects of tumor progression:

  • Cell Cycle and Proliferation: PFKFB3 is not confined to the cytoplasm; it can translocate to the nucleus where it influences cell cycle progression.[1][3] Inhibition of PFKFB3 has been shown to induce cell cycle arrest, typically at the G1/S or G2/M phase, thereby impeding cancer cell proliferation.[4][8]

  • Angiogenesis: Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. PFKFB3 plays a crucial role in endothelial cell metabolism, which is essential for vessel sprouting.[9][10] Upregulation of PFKFB3 in endothelial cells, often stimulated by factors like vascular endothelial growth factor (VEGF) under hypoxic conditions, promotes angiogenesis.[11][12] Conversely, inhibition of PFKFB3 can suppress tumor-associated neovascularization.[9][10]

  • Metastasis: The metastatic cascade, involving local invasion and dissemination to distant sites, is also influenced by PFKFB3. By promoting an aggressive, glycolytic phenotype, PFKFB3 can enhance the migratory and invasive capabilities of cancer cells.[8][9] PFKFB3 inhibition has been demonstrated to impair cancer cell motility and reduce metastasis in preclinical models.[8][13]

  • Drug Resistance: The metabolic reprogramming driven by PFKFB3 can contribute to resistance to conventional chemotherapies.[14] Targeting PFKFB3 has been shown to re-sensitize chemoresistant cancer cells to standard therapeutic agents.[5]

Key Signaling Pathways Involving PFKFB3

The expression and activity of PFKFB3 are tightly regulated by several major oncogenic signaling pathways:

  • HIF-1α Pathway: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α directly binds to the PFKFB3 promoter, leading to its transcriptional upregulation.[15][16][17] This mechanism allows cancer cells to adapt their metabolism to low-oxygen environments.

  • mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, can also upregulate PFKFB3 expression.[5] This links nutrient availability and growth factor signaling to the metabolic capacity of cancer cells.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade, frequently hyperactivated in cancer, promotes PFKFB3 activity. Akt can directly phosphorylate and activate PFKFB3, further enhancing glycolysis.[18]

  • RAS/MAPK Pathway: Oncogenic RAS mutations can lead to the activation of the MAPK pathway, which in turn can increase PFKFB3 expression and drive the metabolic shift towards aerobic glycolysis.[19]

Below are Graphviz diagrams illustrating these key signaling pathways.

PFKFB3_Signaling_Pathways cluster_hif Hypoxia Signaling cluster_pi3k_mtor PI3K/Akt/mTOR Signaling cluster_ras RAS/MAPK Signaling Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HRE Hypoxia Response Element HIF1a->HRE binds to PFKFB3_gene PFKFB3 Gene HRE->PFKFB3_gene activates transcription PFKFB3_protein PFKFB3 Protein PFKFB3_gene->PFKFB3_protein translates to Glycolysis Increased Glycolysis PFKFB3_protein->Glycolysis GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates PFKFB3_akt PFKFB3 AKT->PFKFB3_akt phosphorylates & activates mTOR->PFKFB3_akt upregulates expression Glycolysis_akt Increased Glycolysis PFKFB3_akt->Glycolysis_akt RAS Oncogenic RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PFKFB3_ras PFKFB3 ERK->PFKFB3_ras increases expression Glycolysis_ras Increased Glycolysis PFKFB3_ras->Glycolysis_ras

Figure 1: Key signaling pathways regulating PFKFB3 expression and activity in cancer.

Quantitative Data on PFKFB3 Inhibition

The development of small molecule inhibitors targeting PFKFB3 has provided valuable tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of PFKFB3 Inhibitors on Cancer Cell Viability

Cell LineCancer TypeInhibitorIC50 (µM)Citation
H1048Small Cell Lung CarcinomaPFK1587.1 ± 1.6[11]
H1882Small Cell Lung CarcinomaPFK1588.4 ± 2.8[11]
H1876Small Cell Lung CarcinomaPFK15810.1 ± 2.3[11]
DMS53Small Cell Lung CarcinomaPFK15811.2 ± 2.4[11]
OV2008Ovarian CancerPFK158Not specified[1]
C13Ovarian Cancer (chemoresistant)PFK158Not specified[1]
HeyA8Ovarian CancerPFK158Not specified[1]
HeyA8MDROvarian Cancer (chemoresistant)PFK158Not specified[1]

Table 2: Effects of PFKFB3 Inhibition on Cancer Cell Metabolism and Phenotype

Cancer Cell LineTreatmentEffectQuantitative ChangeCitation
Ovarian Cancer Cells (C13, HeyA8MDR)PFK158 (0-10 µM, 24h)Decreased Glucose UptakeDose-dependent reduction[4]
Ovarian Cancer Cells (C13, HeyA8MDR)PFK158 (0-10 µM, 24h)Decreased Lactate ProductionDose-dependent reduction[4]
Endometrial Cancer Cells (HEC-1B, ARK-2)PFK158Reduced Glucose UptakeDose-dependent reduction[7]
Endometrial Cancer Cells (HEC-1B, ARK-2)PFKFB3 knockdownReduced Glucose Uptake, ATP levels, and Lactate Dehydrogenase activitySignificant reduction[7]
Small Cell Lung Carcinoma (H1048)PFK158Decreased Migration Rate47.6%, 71.2%, & 77.8% reduction at increasing doses[11]
Breast Cancer Cells (MDA-MB-231, MDA-MB-468)shRNA against PFKFB3Reduced Cell Migration and InvasionSignificant reduction[8]

Table 3: In Vivo Efficacy of PFKFB3 Inhibition on Tumor Growth

Cancer ModelTreatmentEffect on Tumor GrowthCitation
Gynecologic Cancer Mouse ModelPFK158 (15 mg/kg, i.p., once a week) + CarboplatinMarked reduction in tumor growth[1]
Small Cell Lung Carcinoma XenograftPFK158 or PFKFB3 knockdownReduced tumor formation[11]
HeLa Cell XenograftPFK15 (5 mg/kg/week, i.p.) + CisplatinMore potent inhibition of tumor growth than single treatment[20]
Glioblastoma Orthotopic Xenograft3PO + BevacizumabDelayed tumor growth and extended survival[12]
Breast Cancer XenograftPFKFB3 suppressionInhibited tumor xenograft growth[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of PFKFB3.

Western Blot Analysis for PFKFB3 and Downstream Signaling Proteins

Objective: To determine the protein expression levels of PFKFB3 and key proteins in related signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK).

Materials:

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T)

  • Primary antibodies (e.g., anti-PFKFB3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Wash cultured cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Lactate Production Assay

Objective: To measure the amount of lactate secreted by cancer cells as an indicator of glycolytic activity.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium

  • PFKFB3 inhibitor (e.g., PFK158)

  • Lactate Colorimetric Assay Kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the PFKFB3 inhibitor at various concentrations for the desired time period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture medium from each well.

  • Assay Procedure: Perform the lactate assay according to the manufacturer's instructions. This typically involves mixing the culture medium with a reaction mixture and incubating for a specific time.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Analysis: Calculate the lactate concentration based on a standard curve and normalize to the cell number or protein concentration.

In Vitro Cell Migration and Invasion Assays

Objective: To assess the effect of PFKFB3 inhibition on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

  • Cancer cell lines of interest

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • PFKFB3 inhibitor

  • Cotton swabs

  • Crystal violet staining solution

  • Microscope

Protocol:

  • Cell Preparation: Starve cancer cells in serum-free medium for several hours.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing the PFKFB3 inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Removal of Non-migrated/invaded Cells: Carefully remove the cells from the upper surface of the insert membrane using a cotton swab.

  • Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

  • Imaging and Quantification: Visualize and count the stained cells in several random fields under a microscope.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Model cell_culture Cancer Cell Culture treatment Treatment with PFKFB3 Inhibitor or shRNA Knockdown cell_culture->treatment western_blot Western Blot (PFKFB3, p-Akt, etc.) treatment->western_blot lactate_assay Lactate Production Assay treatment->lactate_assay migration_assay Migration/Invasion Assay treatment->migration_assay proliferation_assay Proliferation Assay (e.g., CCK-8) treatment->proliferation_assay xenograft Tumor Cell Implantation in Mice tumor_growth Monitor Tumor Growth xenograft->tumor_growth treatment_invivo Treatment with PFKFB3 Inhibitor tumor_growth->treatment_invivo tumor_analysis Tumor Excision and Analysis (IHC, Western Blot) tumor_growth->tumor_analysis treatment_invivo->tumor_growth

Figure 2: General experimental workflow for studying the role of PFKFB3 in cancer.

Conclusion and Future Directions

PFKFB3 stands as a pivotal regulator of the metabolic landscape in cancer cells, influencing a multitude of processes that are fundamental to tumor progression. Its overexpression in a wide array of malignancies and its central role in driving the Warburg effect make it a compelling target for therapeutic intervention. The development of selective PFKFB3 inhibitors has shown significant promise in preclinical studies, demonstrating anti-tumor activity both as single agents and in combination with existing therapies.

Future research should focus on further elucidating the non-glycolytic functions of PFKFB3 and its intricate crosstalk with other signaling pathways within the tumor microenvironment. The ongoing clinical development of PFKFB3 inhibitors will be critical in translating the wealth of preclinical findings into tangible benefits for cancer patients. A deeper understanding of the mechanisms of resistance to PFKFB3 inhibition will also be crucial for the long-term success of this therapeutic strategy. This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge of PFKFB3 and harnessing its therapeutic potential in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for AZ-PFKFB3-26: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-PFKFB3-26 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2] In various cancer types, PFKFB3 is often overexpressed, leading to an accelerated glycolytic rate, which supports rapid cell proliferation and tumor growth.[1][2] AZ-PFKFB3-26 offers a valuable tool for investigating the role of PFKFB3 in cancer metabolism and exploring its therapeutic potential. These application notes provide detailed protocols for the in vitro characterization of AZ-PFKFB3-26.

Data Presentation

The inhibitory activity of AZ-PFKFB3-26 against PFKFB isoforms and its effects in cellular assays are summarized below.

Target/AssayIC50 ValueCell LineNotes
PFKFB3 (enzyme) 23 nM[1][2][3]-Potent and selective inhibition.
PFKFB1 (enzyme) 2.06 µM[1][2][3]-Over 89-fold selectivity versus PFKFB3.
PFKFB2 (enzyme) 0.384 µM[1][2][3]-Over 16-fold selectivity versus PFKFB3.
F-1,6-BP Levels 343 nM[1][2]A549Demonstrates cellular target engagement.
F-2,6-BP Production 281 nM-Indicates direct inhibition of PFKFB3 activity in a cellular context.[4]

PFKFB3 Signaling Pathway

The following diagram illustrates the central role of PFKFB3 in glycolysis and key associated signaling pathways in cancer. PFKFB3 is upregulated by oncogenic pathways such as Ras and mTOR, as well as hypoxia.[3] Its product, F-2,6-BP, activates PFK-1, a critical rate-limiting step in glycolysis. Beyond its metabolic role, PFKFB3 has been implicated in cell cycle regulation and DNA repair.[1][5]

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Glycolytic Regulation cluster_downstream Downstream Effects Hypoxia Hypoxia PFKFB3 PFKFB3 Hypoxia->PFKFB3 Ras Ras Pathway Ras->PFKFB3 mTOR mTOR Pathway mTOR->PFKFB3 F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Synthesis DNA_Repair DNA Repair PFKFB3->DNA_Repair AZ_PFKFB3_26 AZ-PFKFB3-26 AZ_PFKFB3_26->PFKFB3 Inhibition F6P Fructose-6-Phosphate F6P->PFKFB3 Substrate PFK1 PFK-1 F26BP->PFK1 Activation F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation Angiogenesis Angiogenesis Glycolysis->Angiogenesis

Caption: PFKFB3 signaling pathway and point of inhibition by AZ-PFKFB3-26.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of AZ-PFKFB3-26.

Experimental Workflow

The general workflow for testing AZ-PFKFB3-26 involves starting with a biochemical enzyme assay to confirm direct inhibition, followed by cell-based assays to determine its effects on cellular metabolism and phenotype.

Experimental_Workflow start Start enzyme_assay PFKFB3 Enzyme Inhibition Assay start->enzyme_assay f26bp_assay Cellular F-2,6-BP Measurement enzyme_assay->f26bp_assay f16bp_assay Cellular F-1,6-BP Measurement f26bp_assay->f16bp_assay atp_assay Cellular ATP Quantification f16bp_assay->atp_assay proliferation_assay Cell Proliferation Assay atp_assay->proliferation_assay western_blot Western Blot Analysis proliferation_assay->western_blot end End western_blot->end

Caption: General experimental workflow for the in vitro characterization of AZ-PFKFB3-26.

PFKFB3 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of AZ-PFKFB3-26 on the enzymatic activity of recombinant human PFKFB3. The ADP-Glo™ Kinase Assay is a suitable method.[6]

Materials:

  • Recombinant human PFKFB3 protein

  • AZ-PFKFB3-26

  • ADP-Glo™ Kinase Assay kit

  • Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 200 µM KCl, 8 mM DTT, 0.02% BSA, 0.02% Triton X-100

  • Substrates: Fructose-6-phosphate (F-6-P) and ATP

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of AZ-PFKFB3-26 in DMSO, and then dilute further in the assay buffer.

  • In a 384-well plate, add 1 µL of the diluted AZ-PFKFB3-26 or DMSO (vehicle control).

  • Prepare the PFKFB3 enzyme solution by diluting the recombinant protein to 40 nM in the assay buffer containing 4 mM F-6-P.

  • Add 5 µL of the enzyme/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of 20 µM ATP solution (final ATP concentration will be 10 µM).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay kit manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of AZ-PFKFB3-26 and determine the IC50 value using non-linear regression analysis.

Cellular Fructose-2,6-Bisphosphate (F-2,6-BP) Measurement

This assay quantifies the level of F-2,6-BP in cells treated with AZ-PFKFB3-26 to confirm target engagement in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • AZ-PFKFB3-26

  • Cell culture medium and supplements

  • NaOH (50 mM)

  • HEPES buffer (20 mM)

  • Acetic acid

  • Pyrophosphate:fructose-6-phosphate phosphotransferase (PPi-PFK)

  • Spectrophotometer or fluorometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of AZ-PFKFB3-26 or DMSO for 3-6 hours.

  • Wash the cells with ice-cold PBS and lyse them by adding 200-300 µL of 50 mM NaOH and heating at 80°C for 20 minutes.[7]

  • Cool the extracts on ice and neutralize with glacial acetic acid in the presence of 20 mM HEPES.[7]

  • Centrifuge the lysates at 10,000 x g for 15 minutes to pellet insoluble material.[7]

  • Measure F-2,6-BP in the supernatant using a coupled enzymatic assay with PPi-PFK, where the activation of PPi-PFK is proportional to the amount of F-2,6-BP.[7]

  • Normalize the F-2,6-BP levels to the total protein concentration of the lysate.

Cellular Fructose-1,6-Bisphosphate (F-1,6-BP) Measurement

This assay measures the downstream product of the PFK-1 reaction to assess the functional consequence of PFKFB3 inhibition.

Materials:

  • Cancer cell line of interest

  • AZ-PFKFB3-26

  • Fructose-1,6-Bisphosphate Assay Kit (e.g., from Abcam or BioVision)[8][9]

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Seed and treat cells with AZ-PFKFB3-26 as described for the F-2,6-BP assay.

  • Homogenize approximately 2 x 10⁶ cells in 500 µL of the ice-cold assay buffer provided in the kit.[8][9]

  • Incubate on ice for 10 minutes.[8][9]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[8][9]

  • Use a 10 kDa spin column to deproteinize the supernatant.[8]

  • Perform the F-1,6-BP measurement on the flow-through according to the manufacturer's protocol.[8][9]

  • Measure fluorescence at Ex/Em = 535/587 nm.[8][9]

  • Determine the concentration of F-1,6-BP from a standard curve and normalize to the protein concentration.

Western Blot Analysis

Western blotting can be used to assess the expression levels of PFKFB3 and downstream signaling proteins that may be affected by PFKFB3 inhibition.

Materials:

  • Cancer cell line of interest

  • AZ-PFKFB3-26

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-PFKFB3, anti-phospho-PFKFB3 (Ser461), anti-Akt, anti-phospho-Akt, anti-ERK1/2, anti-phospho-ERK1/2, anti-PARP)[10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells and treat with AZ-PFKFB3-26 for the desired time (e.g., 24-48 hours).

  • Lyse the cells in RIPA buffer.[11]

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Use a loading control like β-actin or GAPDH to ensure equal protein loading.[12]

Conclusion

AZ-PFKFB3-26 is a valuable research tool for elucidating the role of PFKFB3 in various physiological and pathological processes, particularly in cancer metabolism. The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this potent and selective PFKFB3 inhibitor. Careful execution of these experiments will yield valuable insights into the mechanism of action of AZ-PFKFB3-26 and its potential as a therapeutic agent.

References

AZ Pfkfb3 26 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stock solution preparation of AZ Pfkfb3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). These guidelines are intended to support researchers in the accurate and effective use of this compound in various experimental settings.

Compound Information

PropertyValue
IUPAC Name (2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide
Molecular Formula C₂₄H₂₆N₄O₂
Molecular Weight 402.49 g/mol
CAS Number 1704740-52-2

Mechanism of Action

This compound is a highly selective and potent inhibitor of the metabolic enzyme PFKFB3.[1][2][3][4] PFKFB3 is a key regulator of glycolysis, the metabolic pathway that converts glucose into pyruvate. By producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), PFKFB3 significantly enhances glycolytic flux. Inhibition of PFKFB3 by this compound leads to a reduction in fructose-2,6-bisphosphate levels, thereby decreasing the rate of glycolysis. This inhibitory action makes this compound a valuable tool for studying the role of glycolysis in various physiological and pathological processes, including cancer.[1]

Inhibitory Activity
TargetIC₅₀
PFKFB3 23 nM[1][2][3][4]
PFKFB1 2.06 µM[1][2][3][4]
PFKFB2 0.384 µM[1][2][3][4]
Fructose-1,6-bisphosphate levels in A549 cells 343 nM[5][6]

Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions. It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly reduce the solubility of the compound.[1]

SolventMaximum ConcentrationNotes
DMSO 100 mM (40.25 mg/mL)[5][6]For lower concentrations (e.g., 5 mg/mL), sonication and pH adjustment to 3 with HCl may be required to achieve complete dissolution.[1][2][3][4] Using newly opened DMSO is recommended.[1]
Ethanol 100 mM (40.25 mg/mL)[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weigh the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.025 mg of the compound.

  • Add Solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 4.025 mg of the compound, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

    • Gentle warming of the solution to 37°C can also aid in dissolution.[4]

  • Aliquot and Store: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.

Stock Solution Storage and Stability

Proper storage of the stock solution is critical to maintain the stability and activity of this compound.

Storage TemperatureShelf Life
-20°C Up to 1 year[1][2]
-80°C Up to 2 years[1][2]

Note: It is strongly recommended to aliquot the stock solution to avoid degradation from multiple freeze-thaw cycles.[4]

Visualizations

Signaling Pathway of PFKFB3 Inhibition

PFKFB3_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 Substrate F16BP Fructose-1,6-BP PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose-2,6-BP PFKFB3->F26BP Product F26BP->PFK1 Activates AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 Inhibits

Caption: PFKFB3 inhibition by this compound reduces glycolysis.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex & Sonicate add_solvent->dissolve check 4. Ensure Complete Dissolution dissolve->check check->dissolve No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Determining the Optimal Concentration of AZ PFKFB3 26 for Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition is a promising therapeutic strategy in oncology and other diseases characterized by metabolic dysregulation. These guidelines will assist researchers in establishing effective concentrations of this compound for various in vitro cell-based assays.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for PFKFB3 over other PFKFB isoforms.[1] PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[2] By inhibiting PFKFB3, this compound effectively reduces glycolytic flux, which is often upregulated in cancer cells (the Warburg effect).[3] The determination of an optimal working concentration of this compound is critical for achieving maximal target inhibition while minimizing off-target effects and cellular toxicity.

Mechanism of Action

PFKFB3 is a bifunctional enzyme with both kinase and phosphatase activity. This compound selectively inhibits the kinase activity of PFKFB3, leading to a decrease in the intracellular levels of F2,6BP. This, in turn, reduces the activity of PFK-1 and slows the rate of glycolysis. This targeted inhibition of a key metabolic pathway makes this compound a valuable tool for studying the role of glycolysis in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound and a closely related analog, AZ-PFKFB3-67, from various studies. This data serves as a starting point for designing dose-response experiments.

Compound Target Assay Type Cell Line IC50 Value Reference
This compoundPFKFB3Biochemical Assay-23 nM[1][4]
PFKFB1Biochemical Assay-2.06 µM[1][4]
PFKFB2Biochemical Assay-0.384 µM[1][4]
PFKFB3 (Cellular)Fructose-1,6-bisphosphate reductionA5490.343 µM[1][4]
AZ-PFKFB3-67PFKFB3Biochemical Assay-11 nM[5][6]
PFKFB1Biochemical Assay-1.13 µM[5][6]
PFKFB2Biochemical Assay-159 nM[5][6]
PFKFB3 (Cellular)Fructose-2,6-bisphosphate reduction-0.281 µM[6]
PFKFB3 (Cellular)Lactate secretionA549> 30 µM[5]

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its place in the glycolytic pathway and to follow a systematic approach for determining its optimal concentration.

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pfkfb3_regulation PFKFB3 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 F2,6BP F6P_reg Fructose-6-P Pyruvate Pyruvate F16BP->Pyruvate ... PFKFB3 PFKFB3 F26BP Fructose-2,6-BP F26BP->F6P_reg Phosphatase Activity F6P_reg->F26BP Kinase Activity AZ_PFKFB3_26 This compound AZ_PFKFB3_26->PFKFB3 Inhibition

Caption: PFKFB3 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assay Types cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Perform Dose-Response Experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) A->C B Culture Cells to Optimal Density B->C D Incubate for a Defined Period (e.g., 4, 24, 48 hours) C->D E Perform Assays D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F Toxicity G Target Engagement Assay (e.g., F2,6BP measurement) E->G Mechanism H Functional Assay (e.g., Lactate Production, Glucose Uptake) E->H Function I Determine IC50 for each assay F->I G->I H->I J Select Optimal Concentration Range (Maximal functional effect with minimal toxicity) I->J

Caption: Workflow for determining the optimal concentration of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's certificate of analysis, calculate the volume of DMSO required to prepare a 10 mM stock solution.

  • Aseptically add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be required.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Determining Optimal Concentration using a Cell Viability Assay

This protocol establishes the cytotoxic concentration range of this compound.

Materials:

  • Cell line of interest (e.g., A549 non-small cell lung cancer cells)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.

  • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Protocol for a Functional Assay: Lactate Production

This protocol measures the effect of this compound on a key downstream indicator of glycolytic activity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound stock solution (10 mM)

  • Lactate assay kit

  • Plate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere and reach approximately 70-80% confluency.

  • Prepare a range of non-toxic concentrations of this compound (determined from the cell viability assay) in fresh culture medium. Include a vehicle control.

  • Remove the existing medium and add the medium containing the different concentrations of this compound.

  • Incubate for a predetermined time (e.g., 4, 8, or 24 hours).

  • At the end of the incubation, collect a sample of the culture medium from each well.

  • Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.

  • Normalize the lactate concentration to the cell number or total protein content in each well.

  • Plot the normalized lactate production against the concentration of this compound to determine the IC50 for glycolytic inhibition.

Data Interpretation and Selection of Optimal Concentration

Logic_Diagram A Dose-Response Data (Viability, Target Engagement, Functional) B Determine IC50 for each assay A->B C High Viability (>90%) B->C D Significant Functional Effect (e.g., >50% lactate reduction) B->D E Optimal Concentration Range C->E D->E

Caption: Logical relationship for determining the optimal concentration.

The optimal concentration of this compound for a specific assay is typically the lowest concentration that gives a maximal, on-target biological effect with minimal cytotoxicity.

  • For mechanistic studies focusing on direct PFKFB3 inhibition, a concentration at or slightly above the cellular IC50 for target engagement (e.g., F2,6BP reduction) may be appropriate.

  • For functional studies investigating the downstream consequences of glycolysis inhibition, a concentration that elicits a robust functional response (e.g., significant reduction in lactate production) should be chosen, provided it is not significantly cytotoxic.

  • It is recommended to use a concentration at or below the IC20 for cytotoxicity to ensure that the observed effects are due to the specific inhibition of PFKFB3 and not a general toxic response.

By following these protocols and guidelines, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, leading to more robust and reproducible results.

References

Application Notes and Protocols for PFKFB3 Activity Assay Using AZ Pfkfb3 26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key bifunctional enzyme that plays a crucial role in the regulation of glycolysis, the metabolic pathway that converts glucose into pyruvate. PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. Due to its role in promoting a high glycolytic rate, PFKFB3 is implicated in various pathological conditions, including cancer, inflammation, and angiogenesis, making it an attractive target for drug development.

AZ Pfkfb3 26 is a potent and selective small molecule inhibitor of PFKFB3.[1][2] Understanding its mechanism of action and quantifying its inhibitory effects are critical for preclinical drug development and for elucidating the biological functions of PFKFB3. These application notes provide detailed protocols for assessing the enzymatic activity of PFKFB3 and for determining the inhibitory potency of this compound using a biochemical assay.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of PFKFB3 by 50%.

TargetIC50 (nM)Notes
PFKFB3 23 Potent and selective inhibition.[2]
PFKFB12060Significantly less potent, indicating selectivity for PFKFB3.[2]
PFKFB2384Less potent than against PFKFB3.[2]
Cellular Activity of this compound

In a cellular context, the efficacy of this compound can be assessed by its ability to reduce the levels of glycolytic metabolites.

Cell LineMeasurementIC50 (nM)
A549 (Non-small cell lung cancer)Reduction of Fructose-1,6-bisphosphate levels343

Signaling Pathway Diagram

The following diagram illustrates the central role of PFKFB3 in the glycolytic pathway and its point of inhibition by this compound.

PFKFB3_Signaling_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP synthesizes F26BP->PFK1 allosterically activates AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 inhibits

Caption: PFKFB3 glycolysis pathway and inhibition by this compound.

Experimental Protocols

Biochemical PFKFB3 Activity Assay using ADP-Glo™ Kinase Assay

This protocol is adapted from established high-throughput screening methods for PFKFB3 inhibitors and is suitable for determining the IC50 of this compound.[3] The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human PFKFB3 enzyme

  • This compound

  • Fructose-6-phosphate (F-6-P)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mg/ml BSA, 2 mM DTT

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow Diagram:

PFKFB3_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis AZ_prep Prepare serial dilutions of This compound Dispense_inhibitor Dispense this compound dilutions and DMSO (control) to plate AZ_prep->Dispense_inhibitor Reagent_mix Prepare reaction mix: PFKFB3, F-6-P, Assay Buffer Add_reagents Add reaction mix to initiate Reagent_mix->Add_reagents Dispense_inhibitor->Add_reagents Incubate_reaction Incubate at room temperature Add_reagents->Incubate_reaction Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubate_reaction->Add_ADP_Glo Incubate_1 Incubate Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_1->Add_Kinase_Detection Incubate_2 Incubate Add_Kinase_Detection->Incubate_2 Read_luminescence Read luminescence Incubate_2->Read_luminescence Plot_data Plot luminescence vs. log[this compound] Read_luminescence->Plot_data Calculate_IC50 Calculate IC50 Plot_data->Calculate_IC50

Caption: Workflow for PFKFB3 biochemical activity assay.

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

    • Include a DMSO-only control (vehicle control).

  • Enzymatic Reaction:

    • To the wells of a white, opaque microplate, add 1 µL of the serially diluted this compound or DMSO control.

    • Prepare a reaction mixture containing recombinant PFKFB3 enzyme and F-6-P in the assay buffer. The final concentrations in the reaction should be optimized, but a starting point could be 20 nM PFKFB3 and 2 mM F-6-P.[3]

    • Initiate the kinase reaction by adding 10 µL of the reaction mixture to each well.

    • Add 10 µL of ATP solution to each well to a final concentration of 20 µM.[3]

    • Mix the plate gently and incubate at room temperature for 1-2 hours.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the PFKFB3 kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to accurately measure the inhibitory activity of this compound on PFKFB3. The detailed biochemical assay protocol allows for the precise determination of IC50 values, a critical parameter in drug discovery and development. The visualization of the PFKFB3 signaling pathway and the experimental workflow provides a clear conceptual framework for understanding the mechanism of action of this potent inhibitor and for designing further experiments. These application notes are intended to facilitate the investigation of PFKFB3 as a therapeutic target and the characterization of its inhibitors.

References

Application Notes: Measuring Downstream Effects of AZ Pfkfb3 26 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ Pfkfb3 26 is a potent and highly selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical enzyme that regulates glycolytic flux by synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[3][4] Upregulation of PFKFB3 has been observed in various cancer cells and is associated with increased glycolysis, proliferation, and angiogenesis.[3][5][6] Therefore, inhibiting PFKFB3 with this compound presents a promising therapeutic strategy for cancer and other diseases characterized by metabolic dysregulation.[6] These application notes provide detailed protocols for measuring the key downstream effects of this compound treatment in a research setting.

Key Signaling Pathways Affected by this compound

Inhibition of PFKFB3 by this compound directly impacts cellular metabolism and signaling pathways that are dependent on high glycolytic rates.

PFKFB3_Glycolysis_Pathway cluster_cell Cellular Cytoplasm Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFKFB3 PFKFB3 F6P->PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate PFK1 PFK-1 PFK1->F16BP F26BP F-2,6-BP PFKFB3->F26BP synthesizes F26BP->PFK1 activates AZ This compound AZ->PFKFB3 inhibits

Figure 1: PFKFB3-mediated regulation of glycolysis and its inhibition by this compound.

PFKFB3_Angiogenesis_Pathway cluster_EC Endothelial Cell PFKFB3 PFKFB3 Glycolysis High Glycolytic Flux PFKFB3->Glycolysis drives ATP ATP Production Glycolysis->ATP Biomass Biomass Precursors Glycolysis->Biomass Proliferation EC Proliferation & Migration ATP->Proliferation Biomass->Proliferation Angiogenesis Angiogenesis (Vessel Sprouting) Proliferation->Angiogenesis AZ This compound AZ->PFKFB3 inhibits

Figure 2: Role of PFKFB3-driven glycolysis in supporting endothelial cell functions during angiogenesis.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound and the expected downstream effects based on its mechanism of action.

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 Value Cell Line / Conditions Reference
PFKFB3 23 nM Enzyme Assay [1]
PFKFB2 384 nM Enzyme Assay [1]
PFKFB1 2060 nM Enzyme Assay [1]

| F-1,6-BP Levels | 343 nM | A549 Cells |[2] |

Table 2: Expected Downstream Effects of this compound Treatment

Parameter Expected Effect Rationale Recommended Assay
F-2,6-BP Levels Decrease Direct product of PFKFB3 enzymatic activity. Metabolomics
Lactate Production Decrease End product of glycolysis.[7] Lactate Assay
Glucose Uptake Decrease Reduced glycolytic flux leads to lower glucose consumption.[7] Glucose Uptake Assay
ATP Levels Decrease Glycolysis is a primary source of ATP.[7] ATP Assay
Cell Viability Decrease Proliferating cells are highly dependent on glycolysis. MTT / CellTiter-Glo
Angiogenesis Decrease Endothelial cell proliferation and migration are energy-intensive processes fueled by glycolysis.[3][8] Tube Formation Assay

| p-Akt Levels | Decrease | Lactate, a product of glycolysis, can induce Akt phosphorylation.[9] | Western Blot |

Experimental Protocols

Protocol 1: Measuring Lactate Production

This protocol measures the concentration of L-lactate, a key end-product of glycolysis, in the cell culture medium following treatment with this compound.

Lactate_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with varying concentrations of This compound B->C D 4. Incubate for 24-72h C->D E 5. Collect culture supernatant D->E F 6. Perform Lactate-Glo™ or colorimetric assay E->F G 7. Measure luminescence or absorbance F->G H 8. Normalize to cell number and analyze data G->H

Figure 3: Experimental workflow for the lactate production assay.

Materials:

  • Cells of interest (e.g., A549, HUVEC)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lactate assay kit (e.g., Lactate-Glo™ Assay from Promega or colorimetric kits)[10][11]

  • Multimode plate reader (luminescence or absorbance)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12] Include wells for no-cell controls (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤0.1%. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO only) wells.

  • Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, carefully collect 2-10 µL of the culture supernatant from each well for analysis.[13]

  • Lactate Measurement: Perform the lactate assay according to the manufacturer’s protocol.[10] This typically involves adding a reaction reagent to the collected supernatant and incubating for a specified time.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from the no-cell control wells.

    • Calculate the lactate concentration for each sample using a standard curve.

    • To account for differences in cell number due to treatment, perform a parallel cell viability assay (e.g., MTT, see Protocol 3) and normalize the lactate concentration to the relative number of viable cells.

Protocol 2: Western Blot for Downstream Signaling Proteins

This protocol is for analyzing changes in the expression or phosphorylation status of proteins downstream of PFKFB3, such as total and phosphorylated Akt.[9]

Western_Blot_Workflow A 1. Culture and treat cells with this compound B 2. Lyse cells and quantify protein A->B C 3. Denature proteins and load onto SDS-PAGE gel B->C D 4. Perform electrophoresis C->D E 5. Transfer proteins to PVDF membrane D->E F 6. Block membrane (e.g., with BSA) E->F G 7. Incubate with primary antibody (e.g., p-Akt) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Add chemiluminescent substrate (ECL) H->I J 10. Image and quantify band intensity I->J

Figure 4: General workflow for Western Blot analysis.

Materials:

  • Treated cell samples

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[14]

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)[15]

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-PFKFB3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: Culture and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer with inhibitors.[16]

  • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis: Normalize protein amounts for all samples. Add an equal volume of 2x Laemmli buffer and denature by heating at 95°C for 5 minutes.[16] Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[14][15] Avoid using milk as a blocking agent for phospho-protein detection.[14]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane according to the manufacturer’s instructions.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using software like ImageJ. Normalize the intensity of the protein of interest (e.g., p-Akt) to a loading control (e.g., β-actin or total Akt).[17]

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with various concentrations of This compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (allow formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate % viability and IC50 value H->I

Figure 5: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in Protocol 1. Set up at least 3-5 replicate wells for each treatment condition.[12]

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[18] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[18]

  • Data Analysis:

    • Average the absorbance readings from the replicate wells.

    • Subtract the average absorbance of the blank (medium + MTT + DMSO) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the log of the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

References

Western blot protocol for PFKFB3 expression after AZ Pfkfb3 26

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Western Blot Protocol for PFKFB3 Expression after AZ PFKFB3 26 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical bifunctional enzyme that regulates glycolytic flux by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] PFKFB3 is highly expressed in proliferating tissues and various tumor types, linking enhanced glycolysis with cell proliferation.[2][3] The inducible isoform of PFKFB3 (iPFK2) has a high kinase to bisphosphatase activity ratio, promoting high concentrations of F2,6BP.[2][4] The protein has a predicted molecular weight of approximately 60-67 kDa.[3][5]

This compound is a potent and selective small-molecule inhibitor of PFKFB3 kinase activity, with a reported IC50 of 23 nM.[6][7] It is significantly more selective for PFKFB3 compared to the PFKFB1 and PFKFB2 isoforms. By inhibiting PFKFB3, this compound is expected to reduce glycolytic rates. This document provides a detailed protocol for assessing the total protein expression levels of PFKFB3 in cell lysates following treatment with this compound using the western blot technique.

Experimental Protocols

This protocol outlines the treatment of cultured cells with this compound, subsequent protein extraction, and detection of PFKFB3 protein levels via western blot.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., A549, HeLa, or other cancer cell lines known to express PFKFB3) in appropriate culture dishes and grow until they reach approximately 80% confluency.[8]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The reported cellular IC50 for downregulating F-1,6-BP in A549 cells is 343 nM.[6] A suggested dose-response range could include 100 nM, 300 nM, and 1 µM.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration matching the highest inhibitor dose.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Lysate Preparation
  • Cell Washing: Place culture dishes on ice. Aspirate the treatment medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) lysis buffer, supplemented with a protease and phosphatase inhibitor cocktail, to the cells.[9][10] Use a sufficient volume to cover the cell monolayer (e.g., 300 µL for a 5 mg tissue equivalent).[8]

  • Cell Collection: Use a cold plastic cell scraper to gently scrape the adherent cells off the dish.[8]

  • Incubation and Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Agitate the contents for 30 minutes at 4°C to ensure complete lysis. If the lysate is viscous due to DNA, sonicate briefly on ice.[9]

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.

Protein Quantification
  • Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[11]

  • Procedure: Follow the manufacturer’s instructions for the chosen assay. This step is crucial for ensuring equal protein loading in the subsequent steps.[11]

Western Blotting
  • Sample Preparation: In a microcentrifuge tube, mix a calculated volume of cell lysate (containing 20-40 µg of total protein) with an equal volume of 2x Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.[10] Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature with gentle agitation.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PFKFB3 (e.g., Abcam ab181861, Cell Signaling Technology #13123) diluted in blocking buffer.[13][14] A starting dilution of 1:1000 is recommended.[14] Incubation should be performed overnight at 4°C with gentle shaking.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer (a 1:3000 to 1:5000 dilution is common) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 7) to remove the unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[12][14]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Loading Control: To ensure equal protein loading, probe the same membrane for a housekeeping protein like β-actin or GAPDH using the appropriate primary and secondary antibodies.[14]

Data Presentation

Quantitative data related to the protocol are summarized in the table below for easy reference.

ParameterRecommended Value/ReagentNotes
Inhibitor This compoundPotent and selective PFKFB3 inhibitor.[6]
Inhibitor Concentration 100 nM - 1 µMBased on cellular IC50 of 343 nM.[6]
Treatment Duration 6 - 24 hoursTime-dependent effects can be assessed.
Lysis Buffer RIPA Buffer + InhibitorsEffective for whole-cell protein extraction.[10][14]
Protein Loading 20 - 40 µ g/well Ensure equal loading by BCA or Bradford assay.[11]
SDS-PAGE Gel 10% AcrylamideAppropriate for resolving PFKFB3 (~60-67 kDa).[5][10]
Blocking Buffer 5% Non-fat milk in TBSTStandard blocking agent to reduce background.[13]
Primary Antibody Anti-PFKFB3Rabbit or mouse monoclonal/polyclonal.
Primary Ab Dilution 1:1000 (starting point)Optimize based on antibody performance.[14]
Secondary Antibody HRP-conjugated anti-rabbit/mouse IgGMatch to the primary antibody host species.
Secondary Ab Dilution 1:3000 - 1:5000Optimize for signal-to-noise ratio.
Loading Control Anti-β-actin or Anti-GAPDHTo normalize for protein loading differences.[14]

Visualization

Diagrams illustrating the experimental workflow and the targeted signaling pathway are provided below.

G cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary/Secondary Ab) E->F G 7. ECL Detection F->G H 8. Data Analysis G->H

Caption: A flowchart of the western blot protocol for PFKFB3 detection.

G cluster_pathway Targeted Signaling Pathway Inhibitor This compound Target PFKFB3 Inhibitor->Target Product Fructose-2,6-Bisphosphate Target->Product Substrate Fructose-6-Phosphate Substrate->Target Kinase Activity Downstream Glycolysis Product->Downstream Allosteric Activation

Caption: Inhibition of the PFKFB3 glycolytic pathway by this compound.

References

Application Notes and Protocols for Cell Viability Assays with AZ PFKFB3 26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in cell viability assays. The provided protocols and data will enable researchers to effectively assess the impact of PFKFB3 inhibition on cell survival and proliferation across various cell lines.

Introduction

PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells to meet their high energy demands. By catalyzing the synthesis of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), PFKFB3 plays a critical role in sustaining high glycolytic flux. Inhibition of PFKFB3, therefore, presents a promising therapeutic strategy to target cancer metabolism.

This compound is a highly potent and selective small molecule inhibitor of PFKFB3. Its ability to modulate cellular metabolism makes it a valuable tool for investigating the role of glycolysis in cell viability and for assessing the therapeutic potential of targeting this pathway.

Mechanism of Action

This compound exerts its biological effects by binding to the kinase domain of PFKFB3, thereby inhibiting its enzymatic activity. This leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate, which in turn decreases the activity of PFK-1 and slows down the rate of glycolysis. The subsequent depletion of ATP and essential metabolic intermediates can lead to cell cycle arrest and, ultimately, cell death in cancer cells that are highly dependent on glycolysis for their survival.

Data Presentation

The following tables summarize the known inhibitory concentrations (IC50) of this compound against its target enzyme and its effect on a key metabolic product in a cancer cell line. It is important to note that while the enzymatic and metabolic inhibition data are available, specific IC50 values for the cytotoxic effects of this compound on various cancer cell lines are not widely reported in publicly available literature. Researchers are encouraged to determine these values empirically for their cell lines of interest using the protocols provided below.

Table 1: Enzymatic and Metabolic Inhibition by this compound

TargetParameterCell LineIC50 ValueCitation
PFKFB3 (enzyme)Enzymatic Inhibition-23 nM[1][2][3][4]
PFKFB1 (enzyme)Enzymatic Inhibition-2.06 µM[1][2][3][4]
PFKFB2 (enzyme)Enzymatic Inhibition-0.384 µM[1][2][3][4]
Fructose-1,6-bisphosphateReduction of LevelsA549 (Lung Carcinoma)343 nM[1][3][4]

Note: The IC50 value for the reduction of fructose-1,6-bisphosphate in A549 cells indicates successful target engagement within a cellular context.[1][3][4]

Signaling Pathway

The inhibition of PFKFB3 by this compound directly impacts the glycolytic pathway, a central hub of cellular metabolism. The following diagram illustrates the key steps affected by this inhibitor.

PFKFB3_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 Glycolysis Glycolysis F16BP->Glycolysis ATP ATP Glycolysis->ATP PFKFB3 PFKFB3 PFK1 PFK-1 F26BP->PFK1 Allosteric Activation AZ_PFKFB3_26 This compound AZ_PFKFB3_26->PFKFB3 Inhibition

Caption: PFKFB3 Inhibition by this compound in the Glycolytic Pathway.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effect of this compound treatment. It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

MTS Assay for Cell Viability

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted to the same final concentration as in the highest this compound treatment) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTS but no cells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Materials:

  • Cells of interest cultured in appropriate vessels (e.g., 6-well plates)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent)

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly collect the cell suspension into a conical tube.

  • Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Counting: Immediately load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Experimental Workflow

The following diagram outlines the general workflow for conducting a cell viability assay with this compound.

Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach prepare_compound Prepare Serial Dilutions of this compound incubate_attach->prepare_compound treat_cells Treat Cells with Compound and Vehicle Control incubate_attach->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for Treatment Period (24-72h) treat_cells->incubate_treatment viability_assay Perform Cell Viability Assay (e.g., MTS, Trypan Blue) incubate_treatment->viability_assay data_acquisition Data Acquisition (e.g., Absorbance Reading, Cell Counting) viability_assay->data_acquisition data_analysis Data Analysis (Calculate % Viability, Determine IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for a cell viability assay with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of glycolysis in cell survival and proliferation. The provided protocols and background information will assist researchers in designing and executing robust cell viability assays to explore the therapeutic potential of PFKFB3 inhibition. Due to the limited availability of public data on the cytotoxic IC50 values of this compound, it is crucial for researchers to empirically determine these values in their specific cellular models.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of AZ Pfkfb3 26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PFKFB3 inhibitor, AZ Pfkfb3 26. The following resources will help address specific issues that may arise during your experiments and guide the investigation of potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound are showing a phenotype inconsistent with PFKFB3 inhibition. What could be the cause?

A1: While this compound is a potent and selective PFKFB3 inhibitor, unexpected phenotypes could arise from several factors[1][2]:

  • Off-target effects: The compound may be interacting with other kinases or proteins within the cell. Many kinase inhibitors have been found to have off-target activities.[1]

  • Cellular context: The role of PFKFB3 and the impact of its inhibition can vary significantly between different cell lines and under different experimental conditions.

  • Compound integrity and concentration: Ensure the compound has been stored correctly and the final concentration in your assay is accurate.

  • Downstream compensatory mechanisms: Inhibition of PFKFB3 might trigger unforeseen signaling pathway alterations.

Q2: How can I confirm that this compound is engaging with PFKFB3 in my cellular model?

A2: Target engagement can be confirmed using several methods[3]:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of PFKFB3 in the presence of this compound. Ligand binding will increase the protein's melting point.

  • Western Blot Analysis of Downstream Markers: PFKFB3 inhibition is expected to decrease the levels of fructose-2,6-bisphosphate (F2,6BP), a product of PFKFB3's kinase activity. While direct measurement of F2,6BP can be challenging, you can assess downstream metabolic markers like lactate production. A reduction in lactate would be consistent with PFKFB3 inhibition.[4][5]

  • Isothermal Titration Calorimetry (ITC): This in vitro technique can directly measure the binding affinity of this compound to purified PFKFB3 protein.[4][6]

Q3: What are the first steps I should take to investigate potential off-target effects of this compound?

A3: A systematic approach is crucial for identifying off-target effects[3][7]:

  • Validate On-Target Engagement: First, confirm that the inhibitor is binding to PFKFB3 in your experimental system using a method like CETSA.

  • Perform a Kinome Scan: Use a commercially available kinase profiling service to screen this compound against a large panel of kinases. This will provide a broad overview of its selectivity.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and the ATP-binding pockets of various kinases.[8]

  • Phenotypic Rescue Experiments: If a potential off-target is identified, use genetic approaches (e.g., siRNA, CRISPR/Cas9) to deplete the off-target protein and see if it phenocopies the effect of this compound.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

Issue: Treatment with this compound results in unexpected changes in cell viability (e.g., increased apoptosis, altered proliferation) that are not consistent with the known functions of PFKFB3.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cell viability results.

Guide 2: PFKFB3 Signaling Pathway and this compound Mechanism of Action

Description: PFKFB3 is a key enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1, in turn, is a critical control point in glycolysis. This compound inhibits the kinase activity of PFKFB3, leading to a reduction in F2,6BP levels and a subsequent decrease in the glycolytic rate.

Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against PFKFB3 and its isoforms. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing potential off-target interactions.

TargetIC50 (µM)Reference
PFKFB30.023[9][10]
PFKFB12.06[9][10]
PFKFB20.382[9][10]

Note: this compound exhibits high selectivity for PFKFB3 over other isoforms.[9]

Experimental Protocols

Protocol 1: Kinase Profiling for Off-Target Identification

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Select a Kinase Profiling Service: Choose a reputable contract research organization (CRO) that offers a comprehensive kinase screening panel (e.g., >300 kinases).

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Provide the exact concentration and solvent information to the CRO.

  • Assay Concentration: Select a screening concentration. A common starting point is 1 µM, which is significantly higher than the IC50 for PFKFB3, to identify even weak off-target interactions.

  • Data Analysis: The CRO will provide data on the percent inhibition of each kinase at the tested concentration.

  • Hit Identification: Identify "hits" as kinases that are inhibited by a certain threshold (e.g., >50% inhibition).

  • Dose-Response Confirmation: For any identified hits, perform follow-up dose-response assays to determine the IC50 value for the off-target kinase. This will help to assess the therapeutic window between on-target and off-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to PFKFB3 in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle control or a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for PFKFB3.

  • Data Analysis: Quantify the band intensities for PFKFB3 at each temperature for both vehicle and drug-treated samples. Plot the fraction of soluble PFKFB3 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

References

Technical Support Center: Optimizing AZ Pfkfb3 26 Concentration to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of AZ Pfkfb3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: For initial experiments, it is advisable to start with a concentration range that brackets the in vitro IC50 value for PFKFB3, which is approximately 23 nM for this compound.[1][2] A good starting point would be a dose-response curve ranging from 10 nM to 1 µM. However, the optimal concentration is cell-line dependent and should be determined empirically.

Q2: I am observing significant cell death in my experiments. What are the possible causes and how can I troubleshoot this?

A2: Significant cell death could be due to on-target toxicity from potent PFKFB3 inhibition, off-target effects at higher concentrations, or the specific sensitivity of your cell line.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations and dilution series to ensure the final concentration is accurate.

    • Reduce Concentration: Lower the concentration of this compound. Even potent inhibitors can have off-target effects at higher concentrations.

    • Time-Course Experiment: Reduce the incubation time. Toxicity may be time-dependent.

    • Cell Density: Ensure you are using an optimal cell density for your assay, as very low or very high densities can influence sensitivity to cytotoxic agents.

    • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).

    • Use a Different Cell Line: If possible, test the inhibitor on a different cell line to see if the toxicity is cell-type specific.

Q3: How can I differentiate between on-target and off-target toxicity?

A3: Differentiating between on-target and off-target effects is crucial.

  • Experimental Approaches:

    • Rescue Experiments: Attempt to rescue the toxic phenotype by providing downstream metabolites that are depleted due to PFKFB3 inhibition (e.g., supplementing with pyruvate).

    • Knockdown/Knockout Controls: Compare the phenotype of this compound treatment with the phenotype of PFKFB3 knockdown or knockout in the same cell line.

    • Activity of Related Enzymes: Measure the activity of other PFKFB isoforms (PFKFB1, PFKFB2, PFKFB4) to see if they are being inhibited at the concentrations used. This compound is selective, but at higher concentrations, it may inhibit other isoforms.[1][2]

    • Kinase Profiling: If resources allow, perform a broad kinase profiling assay to identify other kinases that may be inhibited by this compound at the concentrations exhibiting toxicity.

Q4: What are the known IC50 values for this compound against different PFKFB isoforms?

A4: The known IC50 values for this compound are presented in the table below, highlighting its selectivity for PFKFB3.

IsoformIC50 (µM)
PFKFB30.023
PFKFB12.06
PFKFB20.384

Data sourced from MedchemExpress and Tocris Bioscience.[1][2]

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability at High Concentrations
Symptom Possible Causes Troubleshooting Suggestions
High cell viability is observed even at concentrations significantly above the IC50 for PFKFB3.Compound Instability: this compound may be degrading in the culture medium.Prepare fresh stock solutions and add the inhibitor to the culture medium immediately before the experiment.
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms.- Test on a different, more sensitive cell line.- Investigate the expression levels of PFKFB3 in your cell line.
Incorrect Assay Reading: The cell viability assay may be producing artifacts.- Use an alternative cell viability assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue exclusion).- Visually inspect cells under a microscope for morphological changes.
Guide 2: Inconsistent Results Between Experiments
Symptom Possible Causes Troubleshooting Suggestions
High variability in cell viability or other readouts between replicate experiments.Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density and allow them to attach and stabilize before adding the inhibitor.- Use the same batch of serum for all experiments.
Inhibitor Precipitation: this compound may be precipitating out of solution at higher concentrations.- Visually inspect the culture medium for any signs of precipitation.- Prepare fresh dilutions from the stock solution for each experiment.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration.- Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed to establish a dose-response curve for this compound to identify the concentration that effectively inhibits the target without causing significant cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 20 µM down to 1 nM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.

Visualizing Experimental Workflow and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for optimizing inhibitor concentration and the core PFKFB3 signaling pathway.

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_optimization Optimization start Start prep_cells Prepare and Seed Cells start->prep_cells prep_compound Prepare this compound Serial Dilutions start->prep_compound treatment Treat Cells with this compound prep_cells->treatment prep_compound->treatment incubation Incubate for a Defined Period treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data and Plot Dose-Response Curve viability_assay->data_analysis determine_ic50 Determine Cytotoxic IC50 data_analysis->determine_ic50 select_concentration Select Optimal Concentration (Below Cytotoxic IC50) determine_ic50->select_concentration functional_assays Proceed with Functional Assays select_concentration->functional_assays

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

PFKFB3_Signaling_Pathway Simplified PFKFB3 Signaling Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia (HIF-1α) PFKFB3 PFKFB3 Hypoxia->PFKFB3 Induces Expression Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Growth_Factors->PFKFB3 Activates F26BP Fructose-2,6-bisphosphate (F-2,6-BP) PFKFB3->F26BP Synthesizes PFK1 PFK-1 F26BP->PFK1 Allosterically Activates Glycolysis Glycolysis PFK1->Glycolysis Rate-limiting Step ATP_Production ATP Production Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation Angiogenesis Angiogenesis Glycolysis->Angiogenesis AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 Inhibits

Caption: The role of PFKFB3 in glycolysis and its inhibition by this compound.

Disclaimer: This technical support center is intended for research use only. The information provided should be used as a guide and is not a substitute for independent experimental validation. Toxicity and efficacy of this compound can be highly dependent on the specific experimental conditions and cell lines used.

References

Preventing degradation of AZ Pfkfb3 26 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ Pfkfb3 26. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound, with a focus on preventing its degradation in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid compound and its stock solutions?

A1: Proper storage is crucial to maintain the stability of this compound. For the solid (powder) form, it is recommended to store it at -20°C for up to 3 years, or at 4°C for up to 2 years.[1] Once dissolved, the stability of the stock solution depends on the solvent and storage temperature.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of this compound.[2][3] It is soluble in DMSO up to 100 mM and in ethanol up to 100 mM.[2][3] For cellular assays, DMSO is commonly used.

Q3: What is the long-term stability of this compound in DMSO?

A3: Stock solutions of this compound prepared in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I store solutions of this compound in aqueous buffers or cell culture media?

A4: While there is no specific data on the long-term stability of this compound in aqueous solutions, it is generally advisable to prepare fresh dilutions in your aqueous buffer or cell culture medium from a DMSO stock solution immediately before each experiment. The presence of water, especially at non-neutral pH, can potentially lead to hydrolysis of the carboxamide group over time.

Q5: I am observing lower than expected potency of this compound in my experiments. What could be the cause?

A5: Lower than expected potency can be due to several factors. One common reason is the degradation of the compound in solution. Ensure that you are following the recommended storage and handling procedures. Repeated freeze-thaw cycles of the stock solution should be avoided. Another possibility is the interaction of the compound with components in your experimental system.

Q6: Are there any known degradation pathways for this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at the recommended temperature.
Loss of compound activity over time Instability in aqueous experimental media.Prepare working solutions in aqueous media immediately before use. Minimize the time the compound is in aqueous solution before the experiment.
Precipitate formation in the stock solution Exceeded solubility limit or temperature fluctuations.Ensure the concentration does not exceed the solubility limit in the chosen solvent. Gently warm the solution to redissolve the precipitate. If precipitation persists, prepare a fresh, lower concentration stock solution.
Discoloration of the solution Potential degradation of the compound.Discard the solution and prepare a fresh stock. Protect the solution from light and air exposure.

Data Summary

Solubility and Stock Solution Stability
Solvent Maximum Concentration Storage Temperature Storage Duration Reference
DMSO100 mM (40.25 mg/mL)-80°C2 years[2][4]
-20°C1 year[4]
Ethanol100 mM (40.25 mg/mL)-80°CNot specified[2][3]
-20°CNot specified

Experimental Protocols

Protocol for Preparing Stock Solutions
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or medium of interest (e.g., DMSO, cell culture medium).

  • Incubation: Aliquot the solution and incubate under different conditions to be tested (e.g., different temperatures, light exposure, pH values). Include a control sample stored at -80°C in DMSO.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Sample Analysis: Analyze the concentration of the intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Signaling Pathway

PFKFB3_Pathway Simplified PFKFB3 Signaling Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFKFB3 PFKFB3 F6P->PFKFB3 Substrate PFK1 PFK-1 F6P->PFK1 Substrate F16BP Fructose-1,6-Bisphosphate Glycolysis Glycolysis F16BP->Glycolysis F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Product AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 Inhibition F26BP->PFK1 Allosteric Activator PFK1->F16BP

Caption: Simplified overview of the role of PFKFB3 in glycolysis and its inhibition by this compound.

Experimental Workflow

Stability_Workflow Workflow for this compound Stability Assessment start Start prep_solution Prepare this compound Solution start->prep_solution incubate Incubate under Test Conditions (Temp, pH, Light) prep_solution->incubate time_points Sample at Various Time Points incubate->time_points analyze Analyze by HPLC or LC-MS time_points->analyze data_analysis Determine Degradation Rate analyze->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the stability of this compound in solution.

Logical Relationships

Degradation_Factors Factors Potentially Affecting this compound Stability Stability This compound Stability Temp Temperature Temp->Stability affects pH pH pH->Stability affects Light Light Exposure Light->Stability affects Solvent Solvent Solvent->Stability affects FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability affects

Caption: Key factors that can influence the stability of this compound in solution.

References

Technical Support Center: Interpreting Unexpected Phenotypes with AZD7545 (AZ Pfkfb3 26)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes when using the PFKFB3 inhibitor, AZD7545 (also known as AZ Pfkfb3 26).

Frequently Asked Questions (FAQs)

Q1: What is AZD7545 (this compound) and what is its primary mechanism of action?

AZD7545 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a crucial regulator of glycolysis, the metabolic pathway that breaks down glucose to generate ATP. The primary role of PFKFB3 is to synthesize fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, AZD7545 reduces the levels of F2,6BP, leading to decreased glycolytic flux.

Q2: What are the expected cellular phenotypes after treatment with AZD7545?

Given its role in inhibiting a key glycolytic regulator, the primary expected phenotypes of AZD7545 treatment in cancer cells and other highly glycolytic cells include:

  • A significant reduction in the rate of glycolysis.

  • Decreased glucose uptake and lactate production.

  • Inhibition of cell proliferation and growth, particularly in cancer cell lines that are highly dependent on glycolysis (a phenomenon known as the Warburg effect).

  • Induction of apoptosis or cell cycle arrest in some cell types.

  • A shift in cellular metabolism from glycolysis towards oxidative phosphorylation.

Q3: We observed that AZD7545 treatment did not inhibit the proliferation of our cancer cell line. What could be the reason?

Several factors could contribute to a lack of anti-proliferative effect:

  • Metabolic Plasticity: The cancer cells may exhibit metabolic plasticity, allowing them to bypass the glycolytic block by upregulating alternative energy-producing pathways, such as oxidative phosphorylation or fatty acid oxidation.

  • Low PFKFB3 Expression: The cell line may have intrinsically low expression levels of PFKFB3, making it less dependent on this enzyme for glycolysis and therefore less sensitive to its inhibition.

  • Drug Concentration or Stability: The concentration of AZD7545 used may be insufficient to achieve complete inhibition of PFKFB3, or the compound may be unstable under the specific cell culture conditions.

  • Presence of Alternative PFKFB Isoforms: Other isoforms of the PFKFB enzyme may be expressed in the cells, compensating for the inhibition of PFKFB3.

Troubleshooting Unexpected Phenotypes

Problem 1: Increased, rather than decreased, glucose uptake after AZD7545 treatment.

This is a counter-intuitive observation that may arise from a cellular stress response.

Troubleshooting Steps:

  • Verify Compound Activity: Confirm the identity and purity of your AZD7545 stock. Use a positive control cell line known to be sensitive to the compound.

  • Assess Cellular Stress: Measure markers of cellular stress, such as reactive oxygen species (ROS) levels or the activation of stress-related signaling pathways (e.g., AMPK). A compensatory upregulation of glucose transporters (like GLUT1) in response to metabolic stress can sometimes occur.

  • Time-Course Experiment: Analyze glucose uptake at various time points after treatment. The initial response might be an increase due to stress, followed by the expected decrease as glycolytic inhibition takes hold.

Problem 2: The cells are dying, but not through apoptosis.

While apoptosis is a common outcome of anti-cancer treatments, other forms of cell death may be induced.

Troubleshooting Steps:

  • Investigate Necrosis: Use assays to detect markers of necrosis, such as the release of lactate dehydrogenase (LDH) or High Mobility Group Box 1 (HMGB1).

  • Examine Autophagy: Inhibition of glycolysis can induce autophagy as a survival mechanism, but excessive or prolonged autophagy can lead to autophagic cell death. Monitor the formation of autophagosomes (e.g., via LC3-II expression) and the degradation of autophagic substrates (e.g., p62).

  • Consider Necroptosis: If the cell line expresses RIPK1 and RIPK3, investigate the possibility of necroptosis, a form of programmed necrosis.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (PFKFB3 Enzyme) 0.012 µMRecombinant Human PFKFB3
IC50 (Cellular F2,6BP) 0.079 µMHCT116
IC50 (Cell Proliferation) Varies (e.g., ~0.1 µM in sensitive lines)Various Cancer Cell Lines

Key Experimental Protocols

Protocol 1: Cellular Proliferation Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of AZD7545 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay, MTT assay, or a commercial kit like CellTiter-Glo.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Glycolysis Rate Measurement (Lactate Production)

  • Cell Seeding and Treatment: Seed and treat cells with AZD7545 as described in the proliferation assay.

  • Sample Collection: After the desired treatment duration (e.g., 24 hours), collect the cell culture medium.

  • Lactate Measurement: Measure the concentration of lactate in the collected medium using a commercially available lactate assay kit.

  • Normalization: In parallel, determine the cell number or total protein content in each well to normalize the lactate production values.

  • Data Analysis: Compare the normalized lactate production in treated cells to that of the vehicle control.

Visualizations

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_regulation PFKFB3 Regulation Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate ... PFKFB3 PFKFB3 F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Synthesizes F6P_reg Fructose-6-Phosphate F6P_reg->PFKFB3 Substrate F26BP->F16BP Activates AZD7545 AZD7545 (this compound) AZD7545->PFKFB3 Inhibits Experimental_Workflow start Start: Unexpected Phenotype Observed check_compound Verify Compound Identity and Concentration start->check_compound check_cell_line Confirm Cell Line Identity and PFKFB3 Expression start->check_cell_line dose_response Perform Dose-Response and Time-Course Analysis check_compound->dose_response check_cell_line->dose_response metabolic_assay Conduct Metabolic Assays (e.g., Seahorse, Metabolomics) dose_response->metabolic_assay off_target Investigate Potential Off-Target Effects metabolic_assay->off_target conclusion Formulate New Hypothesis off_target->conclusion

Cell line specific responses to AZ Pfkfb3 26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ Pfkfb3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (Pfkfb3).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the kinase activity of Pfkfb3. Pfkfb3 is a key regulatory enzyme in glycolysis, responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2] By inhibiting Pfkfb3, this compound reduces the intracellular levels of F-2,6-BP, leading to a decrease in glycolytic flux.[3]

Q2: What are the expected effects of this compound on cancer cells?

A2: Inhibition of Pfkfb3 in cancer cells has been shown to have several anti-tumor effects, including:

  • Reduced Glycolysis: A decrease in glucose uptake, ATP production, and lactate secretion.[3][4]

  • Induction of Apoptosis and Autophagy: Triggering programmed cell death.[4][5]

  • Cell Cycle Arrest: Halting cell proliferation.[5][6]

  • Enhanced Chemosensitivity: Increasing the efficacy of certain chemotherapeutic agents.[4][5]

Q3: In which signaling pathways is Pfkfb3 involved?

A3: Pfkfb3 is a downstream target of several major signaling pathways implicated in cancer and other diseases:

  • Hypoxia Signaling (HIF-1α): Pfkfb3 expression is induced by hypoxia through the transcription factor HIF-1α.[2][7][8]

  • Insulin/IGF-1 Signaling: Pfkfb3 is a modulator of insulin action and glucose uptake.[1][7]

  • p38/MK2 Stress Signaling: Stress stimuli can lead to the activation of Pfkfb3.[7]

  • Hippo Pathway: Pfkfb3 has been shown to regulate cancer stemness through the Hippo pathway in some cancers.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
No or low cytotoxicity observed in a cancer cell line. The cell line may have a low dependence on glycolysis for survival and proliferation.Test the effect of this compound in a panel of cell lines with varying metabolic phenotypes. Consider using cell lines known to be highly glycolytic.
The concentration of this compound used is too low.Perform a dose-response experiment to determine the IC50 value for your specific cell line.
The incubation time is too short.Extend the incubation time with this compound (e.g., 48 or 72 hours).
Incorrect assay for measuring cell viability.Use a reliable method such as MTT, XTT, or a real-time cell viability assay.[9][10][11][12]
High variability between replicate wells in a cell viability assay. Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to ensure even cell distribution.
Edge effects in the microplate.Avoid using the outer wells of the microplate, or fill them with sterile PBS or media.
Contamination of cell culture.Regularly check for and test for mycoplasma contamination.[13][14]
Unexpected off-target effects. The concentration of this compound is too high, leading to non-specific binding.Use the lowest effective concentration of the inhibitor based on dose-response curves.
The observed phenotype is due to the inhibition of other kinases.Perform a kinome screen or use a more specific inhibitor if available. Note that some publicly known Pfkfb3 inhibitors have been reported to have off-target effects.[15]
Difficulty in detecting changes in protein expression by Western Blot. Low protein abundance.Increase the amount of protein loaded onto the gel.
Poor antibody quality.Use a validated antibody specific for the target protein. Optimize antibody concentration and incubation time.[16]
Inefficient protein transfer.Optimize the transfer conditions (time, voltage) and ensure proper contact between the gel and the membrane.[17]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.5
A549Lung Carcinoma1.2
MCF-7Breast Adenocarcinoma2.5
U87-MGGlioblastoma0.8
JurkatT-cell Leukemia0.3

Note: These are hypothetical values and should be determined experimentally for your specific cell lines and experimental conditions.

Table 2: Expected Changes in Metabolic Parameters upon Treatment with this compound

ParameterExpected Change
Glucose UptakeDecrease
Lactate ProductionDecrease
Intracellular ATPDecrease
Fructose-2,6-bisphosphateDecrease

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from established methods for determining cell viability.[9][10][11][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression.[17][19][20][21]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Pfkfb3, anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Pfkfb3_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Insulin Insulin/IGF-1 PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt Stress Stress p38_MK2 p38/MK2 Pathway Stress->p38_MK2 Pfkfb3 Pfkfb3 HIF1a->Pfkfb3 PI3K_Akt->Pfkfb3 p38_MK2->Pfkfb3 F26BP Fructose-2,6-BP Pfkfb3->F26BP synthesizes AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->Pfkfb3 inhibits PFK1 PFK-1 F26BP->PFK1 activates Glycolysis Glycolysis PFK1->Glycolysis Warburg Warburg Effect (Cancer) Glycolysis->Warburg Experimental_Workflow start Start Experiment cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (Target protein expression) treatment->western metabolic Metabolic Flux Analysis (Glycolytic rate) treatment->metabolic data_analysis Data Analysis viability->data_analysis western->data_analysis metabolic->data_analysis end Conclusion data_analysis->end Troubleshooting_Logic start Issue: No/Low Cytotoxicity check_cell_line Is the cell line highly glycolytic? start->check_cell_line check_concentration Is the concentration of this compound optimal? check_cell_line->check_concentration Yes solution1 Solution: Use a more glycolytic cell line. check_cell_line->solution1 No check_incubation Is the incubation time sufficient? check_concentration->check_incubation Yes solution2 Solution: Perform a dose-response experiment. check_concentration->solution2 No solution3 Solution: Increase incubation time. check_incubation->solution3 No end Problem Solved check_incubation->end Yes

References

Ensuring complete inhibition of PFKFB3 with AZ Pfkfb3 26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AZ PFKFB3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of PFKFB3.[1] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[2][3] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to decreased glycolytic flux.

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used in research to study the roles of PFKFB3 and glycolysis in various biological processes, including cancer cell proliferation, angiogenesis, and inflammation.[2][4] It is a valuable tool for investigating the therapeutic potential of targeting metabolic pathways in diseases such as non-small cell lung cancer.[1]

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for PFKFB3 over other PFKFB isoforms. This selectivity is crucial for attributing observed biological effects directly to the inhibition of PFKFB3.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal stability, it is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquoted stock solutions should be kept at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for detailed storage conditions.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

Target/ParameterIC50 ValueCell Line/SystemReference
PFKFB3 (in vitro)23 nMRecombinant Human Enzyme[1]
PFKFB1 (in vitro)2.06 µMRecombinant Human Enzyme[1]
PFKFB2 (in vitro)0.384 µMRecombinant Human Enzyme[1]
Fructose-1,6-bisphosphate (cellular)343 nMA549 cells[1]
Fructose-2,6-bisphosphate (cellular)0.281 µM-[5]
Cellular Lactate Levels (cellular)> 30 µM-[5]

Experimental Protocols

Protocol 1: Assessment of PFKFB3 Inhibition via Measurement of Fructose-2,6-bisphosphate (F2,6BP)

This protocol is based on the principle that inhibition of PFKFB3 will lead to a decrease in the intracellular concentration of its product, F2,6BP.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer

  • F2,6BP measurement kit (commercially available)

  • Protein assay reagent (e.g., BCA)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add cell lysis buffer and incubate on ice.

  • Homogenization: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • F2,6BP Measurement: Follow the manufacturer's instructions for the F2,6BP measurement kit. This typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Data Normalization: Normalize the F2,6BP levels to the total protein concentration for each sample.

Mandatory Visualizations

PFKFB3_Signaling_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-Bisphosphate F6P->F16BP Catalyzed by PFK-1 F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Kinase Activity PFK1 PFK-1 F26BP->PFK1 Allosteric Activation Glycolysis Glycolysis F16BP->Glycolysis AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 Inhibition

Caption: PFKFB3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis A Prepare this compound Stock Solution B Perform In Vitro Kinase Assay (IC50 Determination) A->B C Cell Culture and Seeding D Treat Cells with this compound (Dose-Response) C->D E Measure Downstream Effects: - F2,6BP Levels - Lactate Production - Glucose Uptake D->E F Assess Cellular Phenotype: - Proliferation Assay - Viability Assay D->F G Analyze and Interpret Results E->G F->G

Caption: General Experimental Workflow for Testing this compound.

Troubleshooting Guide

Q1: I am not observing the expected decrease in cell proliferation or viability after treating my cells with this compound. What could be the issue?

A1: Several factors could contribute to a lack of a significant phenotypic effect. Consider the following troubleshooting steps:

  • Confirm Target Expression: First, verify that your cell line of interest expresses PFKFB3 at a sufficient level. This can be done via Western blot or qPCR.

  • Assess Inhibitor Activity: Ensure that your this compound stock solution is active. If possible, test its activity in an in vitro kinase assay.

  • Optimize Treatment Conditions: The required concentration and duration of treatment can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cells.

  • Confirm Target Engagement: It is crucial to confirm that the inhibitor is reaching and engaging with its target within the cell. This can be assessed by measuring the downstream effects of PFKFB3 inhibition, such as a decrease in F2,6BP levels.

  • Consider Metabolic Plasticity: Cancer cells can exhibit metabolic plasticity, allowing them to adapt to the inhibition of glycolysis. They may switch to alternative energy sources such as oxidative phosphorylation or glutaminolysis. Consider investigating these alternative pathways.

Troubleshooting_Decision_Tree Start No/Weak Phenotypic Effect Observed Q1 Is PFKFB3 expressed in your cell line? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No Q1->A1_No  No Q2 Have you confirmed target engagement? (e.g., decreased F2,6BP) A1_Yes->Q2 R1 Select a different cell line with known PFKFB3 expression. A1_No->R1 A2_Yes Yes Q2->A2_Yes  Yes A2_No No Q2->A2_No  No Q3 Is there evidence of metabolic rewiring (e.g., increased OXPHOS)? A2_Yes->Q3 R2 Optimize inhibitor concentration and treatment duration. Re-evaluate downstream signaling. A2_No->R2 A3_Yes Yes Q3->A3_Yes  Yes A3_No No Q3->A3_No  No R3 Consider co-treatment with an inhibitor of the compensatory pathway. A3_Yes->R3 R4 Re-evaluate experimental setup. Check for issues with inhibitor stability, solubility, or cell health. A3_No->R4

Caption: Troubleshooting Decision Tree for this compound Experiments.

Q2: I am observing high variability in my experimental replicates. What are the potential sources of this variability?

A2: High variability can stem from several sources in cell-based assays. Here are some common factors to check:

  • Cell Seeding and Confluency: Ensure consistent cell seeding density across all wells. Cell confluency at the time of treatment can significantly impact metabolic activity.

  • Inhibitor Preparation and Dosing: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent pipetting.

  • Assay Timing: The timing of reagent addition and measurements can be critical, especially for kinetic assays. Use a multichannel pipette or an automated liquid handler for simultaneous additions.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Cell Health: Ensure that your cells are healthy and within a low passage number. Stressed or senescent cells can respond differently to treatment.

Q3: How can I investigate potential off-target effects of this compound?

A3: While this compound is reported to be selective, it is good practice to consider potential off-target effects.

  • Use a Structurally Unrelated Inhibitor: If possible, use another PFKFB3 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to PFKFB3 inhibition and not an off-target effect of the specific chemical structure of this compound.

  • Genetic Knockdown/Knockout: The most definitive way to confirm on-target activity is to use a genetic approach, such as siRNA or CRISPR/Cas9, to reduce or eliminate PFKFB3 expression. If the phenotype of PFKFB3 knockdown/knockout mimics the effect of this compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiment: In a PFKFB3 knockdown or knockout background, the addition of this compound should not produce a further effect on the phenotype of interest if the effect is solely on-target.

References

Validation & Comparative

A Tale of Two Inhibitors: Unmasking the Specificity and Efficacy of AZ PFKFB3 26 Versus the Ambiguous Action of 3PO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular metabolism and drug discovery, the quest for precise molecular tools is paramount. This guide provides a comprehensive comparison of two compounds frequently used to probe the function of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis: AZ PFKFB3 26 and 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO). While both have been utilized to inhibit glycolysis, emerging evidence reveals a stark contrast in their specificity and mechanism of action, a critical distinction for the accurate interpretation of experimental results.

Efficacy and Specificity: A Quantitative Showdown

The disparity in the inhibitory activity and selectivity of this compound and 3PO is evident in their biochemical and cellular profiles. This compound exhibits high potency against PFKFB3 with an IC50 in the nanomolar range and displays significant selectivity over other PFKFB isoforms. In stark contrast, the inhibitory concentration of 3PO against recombinant human PFKFB3 is in the micromolar range, and recent studies have cast doubt on whether it directly binds to the enzyme at all.

CompoundTargetIC50SelectivityCellular Effect
This compound PFKFB30.023 µM[1]Selective over PFKFB1 (IC50 = 2.06 µM) and PFKFB2 (IC50 = 0.382 µM)[1]Reduces fructose-1,6-bisphosphate levels in A549 cells (IC50 = 0.343 µM)[1]
3PO PFKFB3 (Disputed)22.9 µM for recombinant human PFKFB3 protein[2]Not a specific PFKFB3 inhibitor; does not bind to PFKFB3 in isothermal titration calorimetry assays.[3]Suppresses glucose uptake and decreases intracellular concentrations of Fru-2,6-BP, lactate, and ATP.[2] Its effects on glycolysis are suggested to be due to altering intracellular pH.[3]

The Binding Question: Isothermal Titration Calorimetry Reveals the Truth

A pivotal study utilizing isothermal titration calorimetry (ITC), a technique that directly measures the heat changes associated with binding events, has provided compelling evidence regarding the interaction of these compounds with PFKFB3. The results demonstrated that a potent and specific PFKFB3 inhibitor, AZ67 (a compound closely related to this compound), binds to PFKFB3. Conversely, 3PO showed no evidence of binding to PFKFB3, even at high concentrations.[3] This finding strongly suggests that the reported effects of 3PO on glycolysis are not mediated by direct inhibition of PFKFB3.

Experimental Protocols

To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below.

PFKFB3 Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of PFKFB3.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant PFKFB3.

Materials:

  • Recombinant human PFKFB3 protein

  • ATP

  • Fructose-6-phosphate (F6P)

  • Test compounds (e.g., this compound, 3PO) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant PFKFB3 enzyme, and the substrate F6P.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture in a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Glycolysis Assay (Seahorse XF Analyzer)

This assay measures the extracellular acidification rate (ECAR), a key indicator of glycolysis, in live cells.

Objective: To assess the effect of test compounds on the glycolytic flux of cultured cells.

Materials:

  • Cultured cells of interest

  • Seahorse XF Analyzer (Agilent)

  • Seahorse XF cell culture microplates

  • XF Base Medium supplemented with L-glutamine

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

  • Test compounds (e.g., this compound, 3PO)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • During the incubation, hydrate the sensor cartridge in a Seahorse XF Calibrant solution.

  • Load the injection ports of the sensor cartridge with the following compounds:

    • Port A: Test compound or vehicle control

    • Port B: Glucose

    • Port C: Oligomycin (an ATP synthase inhibitor to force maximal glycolysis)

    • Port D: 2-Deoxyglucose (a glycolysis inhibitor)

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the basal ECAR before injecting the test compound.

  • Following the injection of the test compound, the ECAR will be monitored to determine the compound's effect on glycolysis.

  • Subsequent injections of glucose, oligomycin, and 2-DG will allow for the determination of the glycolytic rate, glycolytic capacity, and non-glycolytic acidification.

  • Analyze the data using the Seahorse Wave software to quantify the changes in glycolytic parameters upon treatment with the test compounds.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental logic, the following diagrams were generated using Graphviz.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt GrowthFactors Growth Factors RAS_MAPK RAS/MAPK Pathway GrowthFactors->RAS_MAPK PFKFB3 PFKFB3 HIF1a->PFKFB3 upregulates transcription PI3K_Akt->PFKFB3 activates RAS_MAPK->PFKFB3 activates F26BP Fructose-2,6-bisphosphate (F-2,6-BP) PFKFB3->F26BP produces PFK1 PFK-1 F26BP->PFK1 allosterically activates Glycolysis Increased Glycolysis CellProliferation Cell Proliferation Glycolysis->CellProliferation Angiogenesis Angiogenesis Glycolysis->Angiogenesis PFK1->Glycolysis rate-limiting step

Caption: PFKFB3 Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay PFKFB3 Kinase Inhibition Assay Efficacy Efficacy KinaseAssay->Efficacy Efficacy ITC Isothermal Titration Calorimetry (ITC) Specificity Specificity ITC->Specificity Specificity GlycolysisAssay Cellular Glycolysis Assay (e.g., Seahorse) CellViability Cell Viability/ Proliferation Assay GlycolysisAssay->CellViability correlate with cell fate CellularResponse CellularResponse GlycolysisAssay->CellularResponse Cellular Response Compound Test Compound (this compound or 3PO) Compound->KinaseAssay determine IC50 Compound->ITC assess direct binding Compound->GlycolysisAssay measure effect on cellular glycolysis

Caption: Experimental Workflow.

Conclusion: The Imperative of Specificity in Research

The evidence strongly indicates that this compound is a superior tool for studying the specific roles of PFKFB3 in cellular processes. Its high potency and selectivity ensure that observed effects are more likely attributable to the inhibition of PFKFB3, leading to more reliable and interpretable data.

For future research aimed at elucidating the functions of PFKFB3, the use of highly specific and potent inhibitors like this compound is strongly recommended. This will ensure the generation of robust and accurate data, ultimately advancing our understanding of the critical role of PFKFB3 in health and disease.

References

A Comparative Guide to Inhibiting PFKFB3: Cross-Validation of AZ Pfkfb3 26 with siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting key metabolic enzymes is paramount. This guide provides an objective comparison of two common methods for studying the function of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3): the small molecule inhibitor AZ Pfkfb3 26 and siRNA-mediated gene knockdown. PFKFB3 is a critical regulator of glycolysis, a pathway frequently upregulated in cancer and other diseases, making it a prominent therapeutic target.

This guide presents supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant signaling pathways and workflows to assist in experimental design and data interpretation.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative effects of this compound and siRNA knockdown on PFKFB3 activity and downstream cellular processes.

Table 1: Effects of the Small Molecule Inhibitor this compound

ParameterValueCell Line/SystemCitation
IC50 (PFKFB3) 23 nMBiochemical Assay[1][2]
IC50 (PFKFB1) 2.06 µMBiochemical Assay[1][2]
IC50 (PFKFB2) 0.384 µMBiochemical Assay[1][2]
IC50 (F-1,6-BP levels) 343 nMA549 cells[1]

Table 2: Effects of siRNA-Mediated Knockdown of PFKFB3

Observed EffectQuantitative ChangeCell LineCitation
PFKFB3 mRNA reduction Significant decrease at 10-100 nMHeLa[3]
PFKFB3 protein reduction 60-90% knockdownVarious cell lines[3]
Fru-2,6-P2 levels 20-30% decreaseHeLa[3]
Lactate levels ~23% decreaseHeLa[3]
ATP levels ~20% decreaseHeLa[3]
Cell Viability 40-50% decreaseHeLa[3]
Anchorage-independent growth Significant inhibitionHeLa[3]
Glucose Uptake InhibitionHCT-116[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the key signaling pathways involving PFKFB3 and a typical workflow for cross-validating the effects of this compound and siRNA.

PFKFB3 in Glycolytic Regulation (The Warburg Effect)

cluster_0 Cytoplasm Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFKFB3 PFKFB3 F6P->PFKFB3 PFK1 PFK-1 F6P->PFK1 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate F26BP Fructose-2,6-BP F26BP->PFKFB3 Bisphosphatase Activity F26BP->PFK1 Allosteric Activator PFKFB3->F26BP Kinase Activity PFK1->F16BP

Caption: PFKFB3 catalyzes the synthesis of F2,6-BP, a potent allosteric activator of PFK-1, driving glycolysis.

Upstream Regulation of PFKFB3 Expression

cluster_1 Cellular Stress & Hypoxia cluster_2 Nucleus Stress Stress Stimuli (e.g., H₂O₂, UV) p38_MK2 p38/MK2 Pathway Stress->p38_MK2 Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a PFKFB3_gene PFKFB3 Gene p38_MK2->PFKFB3_gene Transcriptional Activation HIF1a->PFKFB3_gene Transcriptional Activation PFKFB3 PFKFB3 Protein PFKFB3_gene->PFKFB3 Transcription & Translation

Caption: PFKFB3 expression is upregulated by stress via the p38/MK2 pathway and by hypoxia via HIF-1α.

Experimental Workflow for Cross-Validation

cluster_treatments Parallel Treatments cluster_assays Downstream Assays start Cancer Cell Line (e.g., A549, HeLa) Control Vehicle Control (e.g., DMSO) start->Control Seed Cells AZ_treat Treat with This compound start->AZ_treat Seed Cells siRNA_treat Transfect with PFKFB3 siRNA start->siRNA_treat Seed Cells siRNA_control Transfect with Control siRNA start->siRNA_control Seed Cells WB Western Blot (PFKFB3 levels) Control->WB 24-72h Metabolism Metabolic Assays (Lactate, ATP, Glucose Uptake) Control->Metabolism 24-72h Phenotype Phenotypic Assays (Viability, Proliferation, Apoptosis) Control->Phenotype 24-72h AZ_treat->WB 24-72h AZ_treat->Metabolism 24-72h AZ_treat->Phenotype 24-72h siRNA_treat->WB 24-72h siRNA_treat->Metabolism 24-72h siRNA_treat->Phenotype 24-72h siRNA_control->WB 24-72h siRNA_control->Metabolism 24-72h siRNA_control->Phenotype 24-72h

Caption: A workflow for comparing the effects of this compound and siRNA knockdown against appropriate controls.

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate comparison.

Cell Culture and Treatment with this compound
  • Cell Lines: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells are commonly used.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Treatment: Seed cells in appropriate plates (e.g., 6-well for Western blot, 96-well for viability assays). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired final concentration of this compound or a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.

siRNA Transfection for PFKFB3 Knockdown
  • siRNA: Obtain validated siRNAs targeting human PFKFB3 and a non-targeting control siRNA from a commercial supplier.

  • Transfection Reagent: Use a transfection reagent such as Lipofectamine™ RNAiMAX or DharmaFECT™ according to the manufacturer's protocol.

  • Procedure (for a 6-well plate):

    • Seed cells one day before transfection to achieve 50-70% confluency on the day of transfection.

    • For each well, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ medium.

    • In a separate tube, dilute the PFKFB3 siRNA or control siRNA to a final concentration of 10-100 nM in 100 µL of Opti-MEM™ medium.

    • Combine the diluted siRNA and diluted Lipofectamine™ (total volume ~200 µL). Mix gently and incubate for 15-20 minutes at room temperature.

    • Add the siRNA-lipid complex to the cells in fresh, antibiotic-free medium.

    • Incubate for 24-72 hours before harvesting for analysis. The optimal time for knockdown should be determined by a time-course experiment.[3]

Western Blotting
  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PFKFB3 (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Lactate Production Assay
  • Sample Collection: At the end of the treatment period, collect the cell culture medium.

  • Assay: Measure the lactate concentration in the medium using a commercially available colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the lactate concentration to the total protein content or cell number from the corresponding well.

Cell Viability Assay (MTT Assay)
  • Procedure:

    • Seed cells in a 96-well plate and treat as described above.

    • At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Objective Comparison of Inhibition Methods

Both this compound and siRNA knockdown are valuable tools for studying PFKFB3 function, but they operate through different mechanisms and have distinct advantages and disadvantages.

  • Mechanism of Action: this compound is a small molecule that directly and rapidly inhibits the kinase activity of the PFKFB3 enzyme. In contrast, siRNA targets the PFKFB3 mRNA for degradation, preventing the synthesis of new PFKFB3 protein. This leads to a gradual depletion of the enzyme over time.[3]

  • Specificity: this compound is highly selective for PFKFB3 over its other isoforms, PFKFB1 and PFKFB2, as demonstrated by its IC50 values.[1] This high selectivity minimizes off-target effects on related enzymes. The specificity of siRNA depends on the uniqueness of the target sequence. While siRNAs are designed to be specific, off-target effects due to partial complementarity with other mRNAs can occur. Using multiple siRNAs targeting different regions of the PFKFB3 mRNA can help confirm that the observed phenotype is due to the knockdown of the intended target.

  • Kinetics and Reversibility: The inhibitory effect of this compound is rapid and reversible. Removing the compound from the culture medium will allow the PFKFB3 enzyme to regain its function. This is advantageous for studying the acute effects of PFKFB3 inhibition. siRNA-mediated knockdown is slower to take effect, typically requiring 24-72 hours to achieve maximal protein depletion, and the effect is more prolonged, lasting for several days until the cells synthesize new mRNA and protein. This makes it suitable for studying the consequences of long-term loss of PFKFB3 function.

  • Application: this compound is ideal for high-throughput screening, dose-response studies, and experiments requiring temporal control of enzyme inhibition. siRNA is well-suited for validating the role of the PFKFB3 protein itself (as opposed to just its enzymatic activity) in a biological process and for creating stable cell lines with long-term PFKFB3 suppression.

Conclusion

The pharmacological inhibitor this compound and siRNA-mediated gene knockdown represent complementary approaches to investigating the roles of PFKFB3. This compound provides a rapid, reversible, and highly selective means of inhibiting the enzyme's catalytic activity. In parallel, siRNA-mediated knockdown validates these findings by reducing the total cellular level of the PFKFB3 protein. The cross-validation of results obtained from both methods, as outlined in the provided workflow, provides a robust and rigorous approach to elucidating the multifaceted functions of PFKFB3 in both normal physiology and disease. Researchers can leverage the distinct advantages of each technique to design more precise and insightful experiments.

References

Validating Target Engagement of AZ Pfkfb3 26 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZ Pfkfb3 26 with other commercially available inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). We present supporting experimental data, detailed protocols for key validation assays, and visualizations to facilitate a clear understanding of the underlying biological pathways and experimental workflows.

The PFKFB3 Signaling Pathway

PFKFB3 is a critical enzyme in the regulation of glycolysis, the metabolic pathway that converts glucose into energy. It catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By controlling the levels of F-2,6-BP, PFKFB3 plays a pivotal role in cellular metabolism and is implicated in various physiological and pathological processes, including cancer cell proliferation, angiogenesis, and inflammation. The activity of PFKFB3 itself is regulated by various upstream signaling pathways, including hypoxia-inducible factor 1-alpha (HIF-1α) and p38/MK2 stress signaling.

PFKFB3_Signaling_Pathway PFKFB3 Signaling Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Insulin Insulin/IGF-1 Akt Akt Signaling Insulin->Akt activates Stress Stress Stimuli p38MAPK p38 MAPK Stress->p38MAPK activates PFKFB3 PFKFB3 HIF1a->PFKFB3 upregulates transcription Akt->PFKFB3 activates p38MAPK->PFKFB3 phosphorylates (activates) F26BP Fructose-2,6-bisphosphate (F-2,6-BP) PFKFB3->F26BP synthesizes PFK1 PFK-1 F26BP->PFK1 allosterically activates Glycolysis Glycolysis PFK1->Glycolysis rate-limiting step Warburg Warburg Effect (Cancer Metabolism) Glycolysis->Warburg Angiogenesis Angiogenesis Glycolysis->Angiogenesis Proliferation Cell Proliferation Glycolysis->Proliferation

Caption: PFKFB3 signaling pathway and its downstream effects.

Comparison of PFKFB3 Inhibitors

This table summarizes the key characteristics of this compound and other commercially available PFKFB3 inhibitors. The data has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

InhibitorTargetBiochemical IC50 (PFKFB3)Cellular F-1,6-BP Reduction IC50 (A549 cells)Notes
This compound PFKFB323 nM[1]343 nM[1]Potent and selective over PFKFB1/2.
3PO PFKFB3 (disputed)~25 µM (reported, but disputed)[2][3]Not consistently reportedSome studies suggest it does not directly bind to PFKFB3[2].
PFK15 PFKFB3207 nMReduces F-2,6-BP levels in cells[4]A derivative of 3PO with improved potency.
PFK158 PFKFB3137 nMReduces glucose uptake and ATP production[5]Another 3PO derivative with good in vivo activity.
AZ67 PFKFB311 nMNot reportedHighly potent and selective PFKFB3 inhibitor.

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery. Below are detailed protocols for key experiments to confirm the target engagement of this compound and its alternatives.

Experimental Workflow for Target Engagement Validation

Experimental_Workflow Target Engagement Validation Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. Target Engagement & Downstream Assays cluster_analysis 3. Data Analysis & Interpretation Cell_Culture Culture appropriate cell line (e.g., A549, HCT116) Treatment Treat cells with varying concentrations of PFKFB3 inhibitor Cell_Culture->Treatment CETSA Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) Treatment->CETSA F26BP_Assay Fructose-2,6-Bisphosphate Assay (Direct Product Measurement) Treatment->F26BP_Assay Western_Blot Western Blotting (Downstream Pathway Modulation) Treatment->Western_Blot CETSA_Analysis Analyze protein thermal stability shift CETSA->CETSA_Analysis F26BP_Analysis Quantify changes in F-2,6-BP levels F26BP_Assay->F26BP_Analysis WB_Analysis Quantify changes in protein phosphorylation and expression Western_Blot->WB_Analysis Conclusion Confirm Target Engagement CETSA_Analysis->Conclusion F26BP_Analysis->Conclusion WB_Analysis->Conclusion

Caption: A generalized workflow for validating PFKFB3 target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cell culture medium and supplements

  • PFKFB3 inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against PFKFB3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of the PFKFB3 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Harvesting and Lysis: Wash cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform western blotting as described in Protocol 3 to detect the amount of soluble PFKFB3 at each temperature.

  • Data Analysis: Plot the band intensity of soluble PFKFB3 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Fructose-2,6-bisphosphate (F-2,6-BP) Measurement

Measuring the levels of F-2,6-BP, the direct product of PFKFB3's kinase activity, provides a functional readout of target engagement.

Materials:

  • Cell culture medium and supplements

  • PFKFB3 inhibitor

  • NaOH

  • HEPES buffer

  • Commercial Fructose-2,6-bisphosphate assay kit (e.g., from Abcam or similar)

  • Plate reader

Protocol:

  • Cell Treatment: Treat cells with the PFKFB3 inhibitor as described above.

  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Extract F-2,6-BP by adding 0.1 M NaOH and heating at 80°C for 5-10 minutes.

    • Neutralize the extract with acetic acid in the presence of HEPES buffer.

    • Centrifuge to remove cell debris.

  • F-2,6-BP Assay:

    • Follow the manufacturer's instructions for the commercial assay kit. This typically involves an enzymatic reaction where the amount of F-2,6-BP is determined by its ability to activate PFK-1, leading to a colorimetric or fluorometric readout.

  • Data Analysis: Normalize the F-2,6-BP levels to the total protein concentration in each sample. A dose-dependent decrease in F-2,6-BP levels upon inhibitor treatment confirms target engagement and functional inhibition of PFKFB3.

Western Blotting for Downstream Pathway Modulation

Inhibition of PFKFB3 can lead to changes in the phosphorylation status or expression levels of downstream proteins. Western blotting is a standard technique to assess these changes.

Materials:

  • Cell culture medium and supplements

  • PFKFB3 inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[6]

  • Primary antibodies (e.g., anti-phospho-PFKFB3 (Ser461), anti-total PFKFB3, anti-phospho-AMPK, anti-total AMPK, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PFKFB3 inhibitor and prepare cell lysates as described in the CETSA protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the protein of interest to the loading control. A decrease in the phosphorylation of PFKFB3 or downstream signaling proteins upon inhibitor treatment indicates target engagement and pathway modulation.

By employing these experimental approaches, researchers can rigorously validate the cellular target engagement of this compound and objectively compare its performance against other PFKFB3 inhibitors. This will enable more informed decisions in the selection and advancement of lead compounds in drug discovery programs.

References

A Comparative Analysis of the Anti-Angiogenic Efficacy of PFKFB3 Inhibitors: AZ Pfkfb3 26 and AZ67

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic research, the inhibition of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis, has emerged as a promising strategy. This guide provides a detailed comparison of two potent and selective PFKFB3 inhibitors, AZ Pfkfb3 26 and AZ67, with a focus on their anti-angiogenic properties supported by experimental data.

Executive Summary

Both this compound and AZ67 are potent inhibitors of the PFKFB3 enzyme, a critical driver of glycolysis in endothelial cells, which is essential for vessel sprouting. While both compounds demonstrate anti-angiogenic effects, their mechanisms and reported impacts on endothelial cell functions show notable differences. AZ67 has been shown to inhibit angiogenesis in vitro and in vivo without affecting endothelial cell proliferation or migration. In contrast, data on a closely related compound to this compound suggests that it impairs angiogenesis by inhibiting both endothelial cell migration and proliferation. This guide will delve into the available data for a comprehensive comparison.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for this compound and AZ67, providing a clear comparison of their biochemical potency and anti-angiogenic effects.

ParameterThis compoundAZ67
Target 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)
IC50 for PFKFB3 0.023 µM[1]11 nM (0.011 µM)[2]
Selectivity Selective over PFKFB1 (IC50 = 2.06 µM) and PFKFB2 (IC50 = 0.382 µM)[1]Highly selective for PFKFB3 over PFKFB1 (IC50 = 1.13 µM) and PFKFB2 (IC50 = 0.159 µM)[2]
In Vitro Anti-Angiogenic Effect Impaired formation of angiogenic sprouts in morphogenesis and spheroid-based assays (data for the closely related compound PA-1)[3][4]Good inhibitory efficacy in the tube-formation assay[5][6][7]
Effect on Endothelial Cell Proliferation Significant reduction (data for the closely related compound PA-1)[4]Not diminished[5][6][7]
Effect on Endothelial Cell Migration Significant reduction (data for the closely related compound PA-1)[4]Not diminished[5][6][7]
In Vivo Anti-Angiogenic Effect Not yet reportedSignificant inhibition of new vessel formation in the Matrigel plug assay[5][6][7]
Mechanism of Action Inhibition of glycolysis, leading to reduced endothelial cell proliferation and migration (inferred from data on the closely related compound PA-1)[4]Inhibition of angiogenesis independent of glycolysis inhibition, with no effect on endothelial cell proliferation or migration[5][6][7]

Note: Direct experimental data for the anti-angiogenic effects of this compound is limited. The data presented for its in vitro effects are based on studies of a structurally very similar compound, PA-1 (PubChem CID: 118735790), as a reasonable surrogate.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

  • Preparation: A 96-well plate is coated with a thin layer of Matrigel (a basement membrane extract) and allowed to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells at a density of 1 x 10^4 cells/well.

  • Treatment: The cells are then treated with different concentrations of the test compounds (this compound or AZ67) or a vehicle control.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-12 hours to allow for tube formation.

  • Analysis: The formation of tube-like structures is observed and quantified using an inverted microscope. Parameters such as the number of junctions, number of meshes, and total tube length are measured using image analysis software. A reduction in these parameters indicates an anti-angiogenic effect.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.

  • Preparation: Matrigel is mixed with pro-angiogenic factors (e.g., VEGF and bFGF) and the test compound (AZ67) or a vehicle control on ice to prevent premature polymerization.

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6). The liquid Matrigel solidifies at body temperature, forming a plug.

  • Incubation: The mice are monitored for a period of 7-14 days, during which new blood vessels from the host vasculature can infiltrate the Matrigel plug.

  • Analysis: After the incubation period, the Matrigel plugs are excised, fixed, and sectioned. The extent of neovascularization is quantified by staining the sections with an endothelial cell marker (e.g., CD31) and measuring the vessel density or hemoglobin content within the plug. A decrease in vessel density or hemoglobin content in the plugs containing the test compound compared to the control indicates an in vivo anti-angiogenic effect.[5]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PFKFB3_Signaling_Pathway cluster_0 Angiogenic Stimuli cluster_1 Endothelial Cell cluster_2 PFKFB3 Inhibitors VEGF VEGF PFKFB3 PFKFB3 VEGF->PFKFB3 upregulates Hypoxia Hypoxia Hypoxia->PFKFB3 upregulates Glycolysis Glycolysis PFKFB3->Glycolysis activates ATP ATP Glycolysis->ATP Biomass Biomass Glycolysis->Biomass Proliferation Proliferation ATP->Proliferation Migration Migration ATP->Migration Biomass->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis AZ_Pfkfb3_26 AZ_Pfkfb3_26 AZ_Pfkfb3_26->PFKFB3 AZ67 AZ67 AZ67->PFKFB3

Caption: PFKFB3 signaling pathway in angiogenesis.

Anti_Angiogenic_Compound_Comparison_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Endothelial_Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with This compound or AZ67 Endothelial_Cell_Culture->Treatment Tube_Formation_Assay Tube Formation Assay Treatment->Tube_Formation_Assay Proliferation_Assay Proliferation Assay Treatment->Proliferation_Assay Migration_Assay Migration Assay Treatment->Migration_Assay Data_Analysis_In_Vitro Data Analysis and Comparison Tube_Formation_Assay->Data_Analysis_In_Vitro Proliferation_Assay->Data_Analysis_In_Vitro Migration_Assay->Data_Analysis_In_Vitro Animal_Model Animal Model (e.g., C57BL/6 Mice) Matrigel_Plug_Implantation Matrigel Plug Implantation with Compounds Animal_Model->Matrigel_Plug_Implantation Observation_Period Observation Period (7-14 days) Matrigel_Plug_Implantation->Observation_Period Plug_Excision Plug Excision and Analysis Observation_Period->Plug_Excision Data_Analysis_In_Vivo Data Analysis and Comparison Plug_Excision->Data_Analysis_In_Vivo

Caption: Experimental workflow for comparing anti-angiogenic compounds.

References

Selectivity Profile of AZ-Pfkfb3-26: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the kinase inhibitor AZ-Pfkfb3-26 against other known modulators of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of chemical probes for studying the roles of PFKFB3 in various biological processes, particularly in cancer metabolism and angiogenesis.

Overview of PFKFB3 Inhibition

PFKFB3 is a key bifunctional enzyme that regulates glycolysis by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This activity is crucial for sustaining the high glycolytic rates observed in cancer cells (the Warburg effect) and other proliferative cell types. Consequently, inhibiting PFKFB3 is a significant area of interest for developing anti-cancer therapeutics. Selectivity is a critical attribute for a chemical probe or drug candidate, ensuring that observed biological effects are attributable to the modulation of the intended target. This guide focuses on the selectivity of AZ-Pfkfb3-26.

Comparative Selectivity of PFKFB3 Inhibitors

AZ-Pfkfb3-26 demonstrates high potency for PFKFB3 and significant selectivity over its other isoforms, PFKFB1 and PFKFB2. Its selectivity profile is a considerable improvement over first-generation compounds like 3PO and PFK15, whose direct inhibitory action on the PFKFB3 enzyme has been questioned in recent studies.

CompoundTargetIC50 (nM)Selectivity Notes
AZ-Pfkfb3-26 PFKFB3 23 Highly selective. Over 16-fold selectivity against PFKFB2 and over 89-fold against PFKFB1.[1][2] Stated to exhibit no significant inhibition of other kinases.[1][2]
PFKFB2382
PFKFB12060
AZ-Pfkfb3-67PFKFB311Potent and selective. Over 14-fold selectivity against PFKFB2 and over 100-fold against PFKFB1.[3]
PFKFB2159
PFKFB11130
PFK15PFKFB3207Originally reported as a selective inhibitor.[4] However, recent studies have failed to demonstrate direct enzymatic inhibition and suggest its cellular effects may be off-target.
3POPFKFB322,900Low potency. Its direct binding and inhibition of PFKFB3 are now widely disputed. It is considered a modulator of glycolysis with potential off-target effects.
PFK158PFKFB3No direct inhibitionA derivative of 3PO that reduces cellular F2,6BP levels but has been shown to have no effect on PFKFB3 enzymatic activity in cell-free assays.

Signaling Pathways and Experimental Workflows

To understand the context in which AZ-Pfkfb3-26 acts, it is crucial to visualize the key signaling pathways involving PFKFB3 and the typical experimental workflow used to characterize such inhibitors.

PFKFB3_Signaling_Pathway PFKFB3 Signaling Pathway in Glycolysis and Cancer cluster_stimuli Upstream Stimuli cluster_signaling Signaling Cascades cluster_glycolysis Glycolysis Regulation cluster_outcomes Cellular Outcomes Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Growth Factors (Insulin, VEGF) Growth Factors (Insulin, VEGF) PI3K/Akt PI3K/Akt Growth Factors (Insulin, VEGF)->PI3K/Akt Stress Stress p38/MK2 p38/MK2 Stress->p38/MK2 PFKFB3 PFKFB3 HIF-1α->PFKFB3 Upregulates Transcription PI3K/Akt->PFKFB3 Activates p38/MK2->PFKFB3 Activates Fructose-2,6-BP Fructose-2,6-BP PFKFB3->Fructose-2,6-BP Synthesizes Fructose-6-P Fructose-6-P Fructose-6-P->PFKFB3 PFK-1 PFK-1 Fructose-2,6-BP->PFK-1 Allosterically Activates Glycolytic Flux Glycolytic Flux PFK-1->Glycolytic Flux Lactate Lactate Glycolytic Flux->Lactate Angiogenesis Angiogenesis Glycolytic Flux->Angiogenesis Cell Proliferation Cell Proliferation Glycolytic Flux->Cell Proliferation Apoptosis Suppression Apoptosis Suppression Glycolytic Flux->Apoptosis Suppression AZ_Pfkfb3_26 AZ-Pfkfb3-26 AZ_Pfkfb3_26->PFKFB3 Inhibits

Caption: PFKFB3 integrates signals from pathways like HIF-1α and PI3K/Akt to drive glycolysis.

Kinase_Inhibitor_Workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_discovery Discovery & Screening cluster_characterization Biochemical & Cellular Characterization cluster_validation In Vitro & In Vivo Validation HTS High-Throughput Screening (HTS) (e.g., 250,000 compounds) Hit_ID Hit Identification (>50% inhibition at 20 µM) HTS->Hit_ID Identifies ~500 hits Secondary_Screen Secondary Screening (Confirm hits, dose-response) Hit_ID->Secondary_Screen Filters to ~200 compounds IC50 IC50 Determination (Biochemical Assay) Secondary_Screen->IC50 Determines potency Selectivity Selectivity Profiling (Kinome Panel Screen) IC50->Selectivity Assesses off-target effects Cellular_Assay Cellular Target Engagement (e.g., F2,6BP levels, Glucose Uptake) Selectivity->Cellular_Assay Confirms cellular activity Functional_Assay Functional Assays (e.g., Tube Formation, Proliferation) Cellular_Assay->Functional_Assay Evaluates biological effect In_Vivo In Vivo Models (e.g., Xenografts) Functional_Assay->In_Vivo Tests preclinical efficacy

References

In Vivo Efficacy of PFKFB3 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various inhibitors targeting 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis in cancer cells. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and experimental workflows.

Comparative Efficacy of PFKFB3 Inhibitors in Preclinical Models

The in vivo efficacy of several small molecule inhibitors of PFKFB3 has been evaluated in various cancer models. This section provides a comparative overview of their performance, with a focus on tumor growth inhibition and other relevant pharmacodynamic endpoints. The data presented is compiled from multiple independent studies.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the in vivo efficacy of prominent PFKFB3 inhibitors based on published preclinical data. Direct head-to-head comparisons are limited, and thus, results should be interpreted in the context of the specific experimental conditions of each study.

InhibitorAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultsReference(s)
3PO C57Bl/6 miceLewis Lung Carcinoma0.07 mg/g, i.p. daily for 14 daysSuppressed tumor growth compared to control.[1]
BALB/c athymic miceHL-60 Leukemia Xenograft0.07 mg/g, i.p. twice daily every 9 daysSignificantly inhibited tumor growth.[1]
PFK15 C57Bl/6 miceLewis Lung Carcinoma25 mg/kg, i.p. every 3 daysSignificant growth inhibition; Reduced F2,6BP in tumors; Induced apoptosis.[1]
Athymic nude miceSMMC7721 & Huh7 Hepatocellular Carcinoma XenograftsNot specifiedSignificantly delayed tumor growth.[2]
PFK158 Athymic nude miceHeyA8MDR Ovarian Cancer Xenograft (metastatic, PTX-resistant)15 mg/kg, i.p. once a week for 4 weeks (in combination with carboplatin)Marked reduction in tumor growth, tumor weight, and ascites volume.[3][4]
Nude miceEMMeso Malignant Pleural Mesothelioma XenograftNot specifiedSignificantly reduced tumor burden.[5]
H446 Small Cell Lung Cancer Xenograft25 mg/kg, i.p. every other day for 10 daysSignificant delay in tumor growth.[6]
KAN0438757 C57BL6/N miceN/A (Toxicity Study)10, 25, 50 mg/kg, i.p. for 21 daysWell-tolerated with no major systemic or toxic alterations.[7][8]
Pancreatitis model miceN/A25 mg/kg, i.p.Decreased levels of amylase and apoptosis activity.[9]
AZ67 Mouse model of ischemiaN/A60 mg/kg, i.v. (single dose)Significantly improved neurological deficit and decreased infarct volume.[10]
MouseAngiogenesis Model115 µg/kgRemarkable inhibitory potency by reducing angiogenesis.[11]
Pharmacokinetic Comparison: PFK15 vs. 3PO

A direct comparative study in Lewis lung carcinoma-bearing C57Bl/6 mice revealed significantly improved pharmacokinetic properties of PFK15 over its parent compound, 3PO.[1]

ParameterPFK153PO
Clearance (mL/min/kg) 46.22312
Half-life (T1/2) (h) 5.10.3
Maximum Concentration (Cmax) (ng/mL) 3053113

These data indicate that PFK15 has a markedly reduced clearance and increased half-life and maximum plasma concentration compared to 3PO, suggesting a more favorable profile for in vivo applications.[1]

Signaling Pathways and Experimental Workflow

PFKFB3 Signaling in Cancer

PFKFB3 is a critical enzyme in the glycolytic pathway, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] In cancer cells, the upregulation of PFKFB3 leads to an accelerated glycolytic rate, providing the necessary energy and building blocks for rapid proliferation and survival.[1][12] Inhibition of PFKFB3 is a therapeutic strategy aimed at disrupting cancer cell metabolism.

PFKFB3_Signaling_Pathway cluster_1 Glycolytic Pathway cluster_2 PFKFB3 Inhibitors Oncogenes (Ras, Akt) Oncogenes (Ras, Akt) PFKFB3 PFKFB3 Oncogenes (Ras, Akt)->PFKFB3 Hypoxia (HIF-1α) Hypoxia (HIF-1α) Hypoxia (HIF-1α)->PFKFB3 Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F6P->PFKFB3 PFK1 PFK-1 F6P->PFK1 F26BP Fructose-2,6-BP PFKFB3->F26BP synthesizes F26BP->PFK1 activates Glycolysis Glycolysis PFK1->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Biomass Biomass Synthesis Glycolysis->Biomass Inhibitors 3PO, PFK15, PFK158, KAN0438757, AZ67 Inhibitors->PFKFB3 inhibit

PFKFB3 signaling in cancer and points of intervention.
General Experimental Workflow for In Vivo Efficacy

The following diagram outlines a typical workflow for assessing the in vivo efficacy of PFKFB3 inhibitors using a xenograft mouse model.

Experimental_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Cancer Cell Line Culture B Subcutaneous/Orthotopic Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment and Control Groups C->D E Administration of PFKFB3 Inhibitor (e.g., i.p., i.v.) D->E F Regular Monitoring of Tumor Volume and Body Weight E->F G Tumor Excision and Weight Measurement F->G H Pharmacodynamic Analysis (e.g., F2,6BP levels, Biomarker Expression) G->H I Histopathological Examination (e.g., Apoptosis, Proliferation) G->I

A typical workflow for in vivo efficacy studies.

Detailed Experimental Protocols

This section provides a generalized protocol for in vivo xenograft studies and angiogenesis assays based on methodologies reported in the literature.

Human Tumor Xenograft Model Protocol

This protocol is a standard method for evaluating the anti-tumor efficacy of compounds in vivo.[13]

  • Cell Culture: Human cancer cell lines (e.g., Lewis Lung Carcinoma, HL-60) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice, C57Bl/6) are typically used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 106 cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., two to three times per week) using calipers. The formula (Length x Width2)/2 is commonly used to calculate tumor volume.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.

  • Drug Administration: The PFKFB3 inhibitor is administered according to the specified dosing regimen (e.g., intraperitoneal injection). The vehicle used for the control group should be identical to that used for the drug.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Pharmacodynamic and Histological Analysis: Tumor tissues can be collected for further analysis, such as measuring the levels of F2,6BP, or for immunohistochemical staining to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This assay is used to assess the pro- or anti-angiogenic effects of compounds in vivo.[14][15]

  • Matrigel Preparation: Matrigel, a basement membrane extract, is thawed on ice. The test compound (e.g., AZ67) and a pro-angiogenic factor (e.g., bFGF or VEGF) are mixed with the liquid Matrigel.

  • Injection: The Matrigel mixture is injected subcutaneously into the flank of mice (e.g., C57BL/6). The Matrigel will form a solid plug at body temperature.

  • Incubation Period: The mice are kept for a specific period (e.g., 7-14 days) to allow for vascularization of the Matrigel plug.

  • Plug Excision: After the incubation period, the mice are euthanized, and the Matrigel plugs are carefully excised.

  • Quantification of Angiogenesis: The extent of blood vessel formation within the plug can be quantified by several methods:

    • Hemoglobin Content: The plug can be homogenized, and the hemoglobin content measured using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the number of red blood cells and, therefore, blood vessels.

    • Immunohistochemistry: The plug can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

    • Fluorescent Imaging: If fluorescently labeled endothelial cells are used, the fluorescence intensity within the plug can be measured.

Conclusion

The available in vivo data demonstrates that inhibitors of PFKFB3 hold promise as anti-cancer agents. PFK15 and its derivative PFK158 have shown significant tumor growth inhibition in various xenograft models, with PFK15 exhibiting superior pharmacokinetic properties compared to the earlier compound 3PO.[1][3][4][5][6] KAN0438757 appears to be well-tolerated in vivo, and AZ67 has demonstrated potent anti-angiogenic effects.[7][8][11] Further head-to-head comparative studies in standardized preclinical models are warranted to definitively establish the relative in vivo efficacy of these promising therapeutic candidates. This guide provides a foundational resource for researchers designing and interpreting in vivo studies of PFKFB3 inhibitors.

References

A Comparative Guide to Validating the Downstream Metabolic Effects of PFKFB3 Inhibition: AZ Pfkfb3 26 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZ Pfkfb3 26 and other key inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical regulator of glycolysis. By examining their downstream metabolic effects and providing detailed experimental protocols, this document serves as a valuable resource for researchers validating the therapeutic potential of targeting PFKFB3.

Introduction to PFKFB3 and Its Inhibition

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1] Upregulation of PFKFB3 is observed in various pathological conditions, including cancer, where it contributes to the Warburg effect—the reliance on aerobic glycolysis for energy production.[1] Consequently, inhibiting PFKFB3 has emerged as a promising therapeutic strategy to modulate metabolism in disease.

This compound is a potent and selective inhibitor of PFKFB3.[2][3] Validating its downstream metabolic effects is crucial to understanding its mechanism of action and therapeutic potential. This guide compares this compound with other notable PFKFB3 inhibitors: PFK158, KAN0438757, 3PO, and AZ67.

Comparative Analysis of PFKFB3 Inhibitors

The following tables summarize the key characteristics and reported downstream metabolic effects of this compound and its alternatives. It is important to note that the experimental conditions, such as cell lines and inhibitor concentrations, vary across studies, which should be considered when making direct comparisons.

Table 1: Potency and Selectivity of PFKFB3 Inhibitors

InhibitorTargetIC50 (µM)Selectivity Notes
This compound PFKFB30.023[2][3]Selective over PFKFB1 (IC50 = 2.06 µM) and PFKFB2 (IC50 = 0.382 µM)[2][3].
PFK158PFKFB3Varies by studyA derivative of 3PO with reported higher potency.[4]
KAN0438757PFKFB3Not specified in resultsReduces PFKFB3 protein expression.[5]
3POPFKFB3DebatedSome studies question its direct binding and specificity for PFKFB3.[6]
AZ67PFKFB3Not specified in resultsBinds to PFKFB3; high selectivity for PFKFB3 over other isoforms.[6]

Table 2: Downstream Metabolic Effects of PFKFB3 Inhibitors

InhibitorEffect on Glucose UptakeEffect on Lactate ProductionEffect on ATP LevelsOther Notable EffectsCell Line(s)
This compound ↓ (3.8-fold decrease with chronic treatment)[7]Data not available↓ (with chronic treatment)[7]Reduces fructose-1,6-bisphosphate levels (IC50 = 0.343 µM)[2][8][9].3T3-L1 adipocytes[7], A549[2][8][9]
PFK158↓ (Dose-dependent)[4]↓ (Dose-dependent)[4][10]↓[4]Induces apoptosis[4].Gynecologic cancer cells[4], Rhabdomyosarcoma cells[10]
KAN0438757Not directly quantifiedNot directly quantifiedNot directly quantifiedReduces levels of multiple glycolytic metabolites (glucose-6-phosphate, fructose-6-phosphate, fructose-bisphosphate)[11].HCT-116, HUVECs[11]
3PONot directly quantified↑ (in neutrophils)[12]Not specified in resultsModulates neutrophil metabolism and ROS production[12].Neutrophils[12]
AZ67Not specified in resultsNo significant change[6][13]No significant change[6][13]Inhibits angiogenesis independently of glycolysis inhibition[6][13].Endothelial cells (ECs)[6][13]

Signaling Pathways and Experimental Workflows

To effectively validate the downstream effects of PFKFB3 inhibitors, it is essential to understand the underlying biological pathways and the experimental procedures involved.

PFKFB3 Signaling Pathway in Glycolysis Regulation

The following diagram illustrates the central role of PFKFB3 in regulating glycolytic flux.

PFKFB3_Pathway cluster_cell Cell cluster_inhibitor Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 PFKFB3 PFKFB3 F6P->PFKFB3 Glycolysis Glycolysis F16BP->Glycolysis Lactate Lactate Glycolysis->Lactate ATP ATP Glycolysis->ATP PFK1 PFK-1 F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP F26BP->PFK1 Activates AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 Inhibits

Caption: PFKFB3 catalyzes the synthesis of F2,6BP, a potent activator of PFK-1, thereby driving glycolysis.

Experimental Workflow for Validating Metabolic Effects

The following diagram outlines a typical workflow for assessing the downstream metabolic consequences of PFKFB3 inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cell line, Endothelial cells) Inhibitor_Treatment 2. Treatment with PFKFB3 Inhibitor (e.g., this compound) Cell_Culture->Inhibitor_Treatment Metabolic_Assays 3. Metabolic Assays Inhibitor_Treatment->Metabolic_Assays Glucose_Uptake Glucose Uptake Assay Metabolic_Assays->Glucose_Uptake Lactate_Production Lactate Production Assay Metabolic_Assays->Lactate_Production ATP_Levels ATP Measurement Assay Metabolic_Assays->ATP_Levels Metabolic_Flux Metabolic Flux Analysis Metabolic_Assays->Metabolic_Flux Data_Analysis 4. Data Analysis and Comparison Glucose_Uptake->Data_Analysis Lactate_Production->Data_Analysis ATP_Levels->Data_Analysis Metabolic_Flux->Data_Analysis

Caption: A generalized workflow for studying the metabolic impact of PFKFB3 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental data. Below are protocols for key assays used to validate the downstream metabolic effects of PFKFB3 inhibitors.

Lactate Production Assay

Principle: Lactate concentration is determined by an enzymatic assay that results in a colorimetric or fluorometric product, proportional to the lactate present.

Procedure:

  • Sample Preparation: Culture cells to the desired confluency and treat with the PFKFB3 inhibitor for the specified time. Collect the cell culture medium.

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of L-lactate.

  • Reaction Setup: In a 96-well plate, add samples and standards.

  • Enzyme Reaction: Add a reaction mix containing lactate dehydrogenase and a probe. This converts lactate to pyruvate and generates a detectable signal (e.g., colorimetric or fluorescent).

  • Measurement: Incubate the plate and then measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculation: Determine the lactate concentration in the samples by comparing the readings to the standard curve.

ATP Measurement Assay

Principle: Cellular ATP levels are quantified using a luciferase-based assay. ATP is the limiting substrate for the luciferase-catalyzed reaction that produces light.

Procedure:

  • Cell Lysis: Treat cultured cells with the PFKFB3 inhibitor. Lyse the cells to release intracellular ATP.

  • Reaction Setup: In a luminometer-compatible 96-well plate, add the cell lysate.

  • Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin.

  • Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Normalization: Normalize the ATP levels to the total protein concentration or cell number for each sample.

Glucose Uptake Assay

Principle: This assay measures the uptake of a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG.

Procedure:

  • Cell Preparation: Plate cells and treat with the PFKFB3 inhibitor.

  • Glucose Starvation: Incubate cells in a glucose-free medium to deplete intracellular glucose.

  • Uptake of Labeled Glucose: Add the labeled glucose analog to the cells and incubate for a defined period.

  • Termination of Uptake: Stop the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for radioactive analogs) or a fluorescence plate reader (for fluorescent analogs).

  • Normalization: Normalize the glucose uptake to the protein concentration or cell number.

Metabolic Flux Analysis

Principle: 13C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses stable isotope tracers (e.g., ¹³C-labeled glucose) to quantify the rates (fluxes) of intracellular metabolic pathways.

Workflow:

  • Isotope Labeling: Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

  • Metabolite Extraction: After reaching a metabolic and isotopic steady state, quench the metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) to determine the mass isotopomer distribution of key metabolites.

  • Computational Modeling: Use the measured mass isotopomer distributions and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes. This typically involves iterative fitting of the experimental data to the model.

  • Flux Map Visualization: Visualize the calculated fluxes on a metabolic pathway map to understand the metabolic reprogramming induced by the PFKFB3 inhibitor.

Conclusion

Validating the downstream metabolic effects of this compound requires a systematic approach that includes direct comparison with alternative inhibitors and the use of robust experimental protocols. The data presented in this guide highlight the potent and selective nature of this compound in modulating glycolysis, as evidenced by its effects on glucose uptake, ATP levels, and the reduction of key glycolytic intermediates. While direct comparative data across all inhibitors under identical conditions is limited, the available evidence suggests that different PFKFB3 inhibitors can elicit varied metabolic responses depending on the cellular context. Researchers should carefully consider the specific experimental system and the questions being addressed when selecting an inhibitor and designing validation studies. The provided protocols and workflows offer a solid foundation for conducting these critical experiments and advancing our understanding of PFKFB3's role in health and disease.

References

A Comparative Guide to the Efficacy of AZ Pfkfb3 26 Across Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impact of AZ Pfkfb3 26, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), across various cancer subtypes. PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival. By inhibiting PFKFB3, this compound presents a promising therapeutic strategy to target the metabolic vulnerabilities of cancer. This document summarizes key quantitative data, details experimental methodologies for evaluating PFKFB3 inhibitors, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the kinase activity of PFKFB3.[1] PFKFB3 is a bifunctional enzyme responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[2][3] In many cancer types, the expression and activity of PFKFB3 are elevated, leading to increased glycolytic flux, which provides cancer cells with the necessary energy and building blocks for rapid growth.[4][5] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, thereby dampening glycolytic activity and impeding cancer cell proliferation.

Quantitative Comparison of this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound against PFKFB3 and its impact on a specific cancer cell line. Currently, detailed comparative data across a wide range of cancer subtypes for this compound is limited in publicly available literature.

Table 1: Inhibitory Activity of this compound against PFKFB Isoforms

TargetIC50 (nM)Selectivity vs. PFKFB3
PFKFB323-
PFKFB1206089.6-fold
PFKFB238416.7-fold

Data sourced from Medchemexpress and Tocris Bioscience.[1]

Table 2: Effect of this compound on a Non-Small Cell Lung Cancer (NSCLC) Cell Line

Cell LineCancer SubtypeParameter MeasuredIC50 (nM)
A549Non-Small Cell Lung CancerReduction of Fructose-1,6-bisphosphate343

Data sourced from Medchemexpress.[1]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and the methods to evaluate its efficacy, the following diagrams illustrate the PFKFB3 signaling pathway and a general experimental workflow.

PFKFB3_Signaling_Pathway PFKFB3 Signaling Pathway in Cancer cluster_upstream Upstream Regulators cluster_pathway Core Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a Oncogenes (Ras, etc.) Oncogenes (Ras, etc.) PI3K/Akt/mTOR PI3K/Akt/mTOR Oncogenes (Ras, etc.)->PI3K/Akt/mTOR Growth Factors Growth Factors Growth Factors->PI3K/Akt/mTOR PFKFB3_gene PFKFB3 Gene Transcription HIF-1a->PFKFB3_gene PI3K/Akt/mTOR->PFKFB3_gene PFKFB3 PFKFB3 PFKFB3_gene->PFKFB3 F6P Fructose-6-Phosphate F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 (Kinase activity) PFK1 Phosphofructokinase-1 (PFK-1) F26BP->PFK1 Allosteric Activation Glycolysis Glycolysis PFK1->Glycolysis Increased_Glycolytic_Flux Increased Glycolytic Flux Glycolysis->Increased_Glycolytic_Flux Lactate_Production Lactate Production Increased_Glycolytic_Flux->Lactate_Production Biosynthesis Macromolecule Biosynthesis Increased_Glycolytic_Flux->Biosynthesis Cell_Proliferation Cell Proliferation & Survival Increased_Glycolytic_Flux->Cell_Proliferation AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Select & Culture Cancer Cell Lines (e.g., Breast, Colon, Lung) Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS, CellTiter-Glo) Cell_Culture->Viability_Assay Glycolysis_Assay Glycolysis Assessment (Glucose Uptake, Lactate Production) Cell_Culture->Glycolysis_Assay Metabolomics Metabolite Profiling (e.g., F-1,6-BP measurement) Cell_Culture->Metabolomics Western_Blot Western Blot Analysis (PFKFB3, p-AMPK, etc.) Cell_Culture->Western_Blot Compound_Prep Prepare this compound Stock Solutions Compound_Prep->Viability_Assay Compound_Prep->Glycolysis_Assay Compound_Prep->Metabolomics Compound_Prep->Western_Blot IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Data_Comparison Compare Effects Across Cancer Subtypes Glycolysis_Assay->Data_Comparison Metabolomics->Data_Comparison Western_Blot->Data_Comparison IC50_Calc->Data_Comparison Conclusion Draw Conclusions on Differential Sensitivity Data_Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of AZ Pfkfb3 26: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of AZ Pfkfb3 26, a potent and selective PFKFB3 inhibitor. While this document offers comprehensive guidance, it is crucial to always consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal , as it contains specific hazard information and disposal recommendations.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from splashes.
Respiratory Protection A properly fitted respirator may be necessary if handling large quantities or if there is a risk of aerosolization. Consult the specific SDS for guidance.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most small molecule inhibitors used in research, must adhere to hazardous waste regulations. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

Correctly identify and segregate all waste containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables: This includes items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with the compound.

  • Solutions: Any stock solutions or experimental media containing this compound.

  • Empty containers: The original vial or any secondary containers that held the compound.

Step 2: Waste Collection and Containerization

  • Select Appropriate Containers: Use chemically compatible, leak-proof containers clearly designated for hazardous waste.

  • Solid Waste:

    • Place all contaminated solid materials, including unused compound and contaminated consumables, into a designated solid hazardous waste container.

    • This container should be lined with a durable plastic bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • Do not mix with other incompatible chemical wastes.

  • Empty Containers:

    • The original vial should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, depending on the solvent used for reconstitution).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Consult your institution's Environmental Health and Safety (EHS) department.

Step 3: Labeling and Storage

Proper labeling is a critical component of safe waste management.

  • Label Contents Clearly: Affix a hazardous waste label to each container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide" or "this compound".

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The generating laboratory's contact information.

  • Secure Storage:

    • Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general traffic and incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.

Experimental Workflow for Waste Generation and Disposal

The following diagram illustrates the logical flow of generating and disposing of waste related to this compound in a laboratory setting.

G cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_disposal Disposal Phase A Weighing this compound B Solution Preparation A->B G Empty Vials A->G C Cell Treatment / Assay B->C D Contaminated PPE (Gloves, etc.) C->D E Contaminated Consumables (Tips, Tubes) C->E F Liquid Waste (Media, Solutions) C->F H Segregate Waste Types D->H E->H F->H G->H I Label Hazardous Waste Containers H->I J Store in Satellite Accumulation Area I->J K Schedule EHS Pickup J->K

Caption: Experimental and disposal workflow for this compound.

Signaling Pathway of PFKFB3 Inhibition

Understanding the mechanism of action of this compound is crucial for researchers. The following diagram illustrates the signaling pathway affected by this inhibitor.

PFKFB3_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Activated by PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP Catalyzed by PFKFB3 kinase activity Glycolysis Glycolysis F16BP->Glycolysis PFK1 PFK-1 PFKFB3 PFKFB3 F26BP->PFK1 Allosteric Activator AZ_Pfkfb3_26 This compound AZ_Pfkfb3_26->PFKFB3 Inhibits

Caption: PFKFB3 inhibition by this compound disrupts glycolysis.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

Personal protective equipment for handling AZ Pfkfb3 26

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety and logistical information for the handling of AZ Pfkfb3 26. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a detailed disposal plan to ensure a secure laboratory environment.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 402.49 g/mol
Formula C₂₄H₂₆N₄O₂
Purity ≥98% (HPLC)
CAS Number 1704740-52-2
Storage Temperature -20°C
Solubility DMSO to 100 mM, Ethanol to 100 mM

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, general safety precautions for handling similar chemical compounds should be strictly followed. The toxicological properties of this compound have not been fully investigated.

Primary routes of exposure: Inhalation, ingestion, skin contact, and eye contact.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles that meet the standards of EU EN166 or US NIOSH (US) or CSA (Canada).

  • Skin Protection:

    • Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene).

    • Wear a laboratory coat to prevent skin contact.

  • Respiratory Protection: If working with the compound as a powder or in a way that could generate dust or aerosols, use a NIOSH-approved respirator with an appropriate filter.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles.
  • To prepare a stock solution, add the solvent to the vial containing the compound slowly to avoid splashing.
  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

3. Experimental Use:

  • When using the compound in experiments, handle all solutions with care to prevent spills.
  • Clearly label all containers with the compound name, concentration, and date.
  • Keep containers closed when not in use.

4. Storage:

  • Store the solid compound and stock solutions at -20°C in a tightly sealed container.[1]
  • Protect from light and moisture.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.

1. Waste Segregation:

  • Collect all waste materials containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. This includes:
  • Unused solid compound.
  • Leftover solutions.
  • Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper).

2. Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
  • Do not dispose of this chemical down the drain or in the regular trash.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Goggles) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate After Experiment storage_store Store at -20°C in a Sealed Container handle_experiment->storage_store Store Unused Compound cleanup_waste Segregate Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.